HRO761
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
2869954-34-5 |
|---|---|
Molekularformel |
C31H31ClF3N9O5 |
Molekulargewicht |
702.1 g/mol |
IUPAC-Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C31H31ClF3N9O5/c1-3-22-25(41-8-10-42(11-9-41)28(47)24-26(46)17(2)36-16-37-24)29(48)44-30(39-27(40-44)18-6-12-49-13-7-18)43(22)15-23(45)38-21-5-4-19(14-20(21)32)31(33,34)35/h4-6,14,16,46H,3,7-13,15H2,1-2H3,(H,38,45) |
InChI-Schlüssel |
XKYVECRUZPCRQR-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
HRO761: A Deep Dive into the Mechanism of Action in MSI-High Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for HRO761, a first-in-class, potent, and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN) for the treatment of microsatellite instability-high (MSI-high) cancers.
Core Mechanism of Action
This compound operates on the principle of synthetic lethality. MSI-high cancers, characterized by deficient DNA mismatch repair (dMMR), are uniquely dependent on the WRN helicase for survival. This compound exploits this dependency by binding to an allosteric site at the interface of the D1 and D2 helicase domains of WRN. This binding event locks the enzyme in an inactive conformation, leading to a cascade of events culminating in cancer cell death.[1][2] The mechanism is independent of p53 status, broadening its potential therapeutic window.[1]
The inhibition of WRN's helicase function by this compound results in the accumulation of DNA damage, which triggers a DNA damage response (DDR).[1][3] A key consequence of this is the degradation of the WRN protein itself, a phenomenon observed selectively in MSI cells.[1] This targeted degradation further potentiates the anti-tumor effect.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line/Conditions | Reference |
| Biochemical Assay | IC50 | 100 nM | WRN ATPase assay (high ATP) | [1][3] |
| Cell Proliferation | GI50 | 40 nM | SW48 (MSI-high colorectal cancer), 4-day assay | [1][3] |
| Cell Viability | GI50 Range | 50 - 1,000 nM | Various MSI-high cancer cell lines, 10-14 day clonogenic assay | [1] |
| Target Engagement | PS50 Range | 10 - 100 nM | MSI and MSS cell lines (measures WRN protein stabilization) | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Treatment Dose | Outcome | Duration of Treatment | Reference |
| SW48 Cell-Derived Xenograft (CDX) | 20 mg/kg (oral) | Tumor stasis | Up to 60 days | [3] |
| SW48 Cell-Derived Xenograft (CDX) | >20 mg/kg (oral) | 75%-90% tumor regression | Up to 60 days | [3] |
| MSI-high CDX and Patient-Derived Xenograft (PDX) Models | 60 or 120 mg/kg | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) | Not specified | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are based on published information; for complete, unabridged details, referring to the supplementary materials of the primary literature is recommended.
1. WRN ATPase Activity Assay
-
Objective: To determine the biochemical potency of this compound in inhibiting the ATPase activity of WRN helicase.
-
Methodology: An ADP-Glo™ kinase assay was utilized to measure ATP hydrolysis.
-
Enzyme: Recombinant WRN protein (specific construct details can be found in the primary literature).
-
Substrate: A 45-oligonucleotide single-stranded DNA (ssDNA) substrate.
-
Reaction Conditions: The assay was performed at high ATP concentrations (20-fold the Michaelis constant, Kм).
-
Detection: The amount of ADP produced was quantified using the ADP-Glo™ system, which measures luminescence.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve of this compound.
-
2. Cell Proliferation and Viability Assays
-
Objective: To assess the anti-proliferative and cytotoxic effects of this compound on cancer cell lines.
-
Methodologies:
-
Short-term Proliferation (e.g., 4-day assay):
-
Cell Lines: MSI-high (e.g., SW48) and microsatellite stable (MSS) cancer cell lines.
-
Procedure: Cells were seeded in multi-well plates and treated with a range of this compound concentrations. Cell viability was assessed after a 4-day incubation period using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) was determined.
-
-
Long-term Clonogenic Assay (10-14 days):
-
Procedure: A low density of cells was seeded and treated with this compound. The cells were allowed to grow for 10-14 days to form colonies. Colonies were then fixed, stained, and counted.
-
Data Analysis: The ability of this compound to inhibit colony formation in MSI-high versus MSS cell lines was compared.
-
-
3. In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.
-
Methodology:
-
Animal Models: Immunocompromised mice bearing subcutaneously implanted tumors from either MSI-high cancer cell lines (Cell-Derived Xenografts, CDX) or patient tumors (Patient-Derived Xenografts, PDX).
-
Treatment: this compound was administered orally at various doses (e.g., 20 mg/kg, 60 mg/kg, 120 mg/kg).
-
Monitoring: Tumor volume was measured regularly throughout the study. Animal weight and overall health were also monitored.
-
Data Analysis: Tumor growth inhibition, stasis, or regression were quantified and compared between treatment and vehicle control groups.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in MSI-high cancer cells.
Caption: High-level experimental workflow for this compound development.
Caption: Logical flow of the synthetic lethal interaction with this compound.
Clinical Development
This compound is currently being evaluated in a Phase I/Ib clinical trial (NCT05838768) to assess its safety, tolerability, and preliminary anti-tumor activity in patients with MSI-high or dMMR solid tumors.[4] The trial includes dose-escalation and expansion cohorts for this compound as a single agent and in combination with other anti-cancer therapies, such as pembrolizumab (B1139204) and irinotecan.[4] This ongoing research will be critical in determining the clinical utility of this compound for this patient population.
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 3. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 4. novartis.com [novartis.com]
The Discovery and Development of HRO761: A Targeted Therapy for Microsatellite Instable Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers characterized by microsatellite instability (MSI), a phenotype associated with deficient DNA mismatch repair (dMMR). This whitepaper details the discovery and preclinical development of HRO761, a first-in-class, potent, and selective allosteric inhibitor of WRN. This compound locks the WRN protein in an inactive conformation, leading to DNA damage and selective tumor cell growth inhibition in MSI cancer models. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and developmental logic.
Introduction: The Rationale for Targeting WRN in MSI Cancers
Microsatellite instability is a hallmark of various cancers, including a significant subset of colorectal, gastric, and endometrial tumors. These cancers accumulate mutations at a high rate due to a defective DNA mismatch repair system. While immune checkpoint inhibitors have shown efficacy in a portion of MSI cancers, a significant unmet medical need remains for patients who do not respond or develop resistance.[1]
Genetic screens have identified a synthetic lethal relationship between MSI and the WRN helicase.[1][2] WRN plays a crucial role in maintaining genomic stability, particularly in the context of DNA replication and repair. In MSI cancer cells, the absence of a functional mismatch repair system leads to an increased reliance on WRN for survival. Inhibition of WRN in this context has been shown to be selectively lethal to MSI cancer cells, while sparing microsatellite stable (MSS) cells. This selective vulnerability provides a compelling therapeutic window for a WRN-targeted therapy.
The Discovery of this compound: A Novel Allosteric Inhibitor
This compound was identified through an innovative hit-finding and lead-optimization strategy.[1][2] It is an allosteric inhibitor that binds to a novel pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][2] This binding event locks WRN in an inactive conformation, preventing its helicase activity.[1][2]
The logical workflow for the discovery and development of this compound is depicted below.
Mechanism of Action: Inducing DNA Damage and Apoptosis
Pharmacological inhibition of WRN by this compound recapitulates the phenotype observed with genetic suppression of WRN.[1][2] this compound treatment leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response (DDR) selectively in MSI cells.[3] This DDR activation results in cell cycle arrest and ultimately apoptosis. A key finding is that this compound treatment also leads to the degradation of the WRN protein, but only in MSI cells, further potentiating its anti-tumor effect.[1][2] The anti-proliferative effects of this compound are independent of the p53 tumor suppressor protein status.[2]
The proposed signaling pathway initiated by this compound in MSI cancer cells is illustrated below.
Quantitative Data: In Vitro and In Vivo Efficacy
The potency and selectivity of this compound have been demonstrated through a series of biochemical and cell-based assays.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | WRN ATPase | IC50 | 100 nM | [3] |
| Cell Proliferation | SW48 (MSI) | GI50 | 40 nM | [3] |
| Cell Proliferation | DLD1 WRN-KO | GI50 | >10 µM | |
| Cell Proliferation | MSI Cancer Cells | GI50 Range | 50 - 1,000 nM | [4] |
This compound has shown significant anti-tumor activity in preclinical in vivo models of MSI cancers.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type | Treatment | Outcome | Reference |
| SW48 CDX | Colorectal (MSI) | 20 mg/kg, oral, daily | Tumor Stasis | [3] |
| SW48 CDX | Colorectal (MSI) | >20 mg/kg, oral, daily | 75-90% Tumor Regression | [3] |
| MSI CDX & PDX Panel | Various | This compound | ~70% Disease Control Rate | [3] |
| 35% Stable Disease | [3] | |||
| 30% Partial Response | [3] | |||
| 9% Complete Response | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
WRN Helicase ATPase Assay
This assay measures the inhibition of WRN's ATPase activity, which is essential for its helicase function.
-
Principle: The ADP-Glo™ Kinase Assay (Promega) is used to quantify the amount of ADP produced by the ATPase activity of the WRN enzyme. A luminescent signal is proportional to the ADP concentration.
-
Materials:
-
Recombinant human WRN protein
-
ADP-Glo™ Kinase Assay kit (Promega)
-
ATP
-
Single-stranded DNA (ssDNA) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/ml BSA)
-
This compound in DMSO
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add this compound dilutions and WRN enzyme in assay buffer.
-
Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the reaction by adding a mixture of ATP and ssDNA substrate.
-
Allow the reaction to proceed at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
-
Cell Viability and Proliferation Assays
These assays determine the effect of this compound on the growth and survival of cancer cell lines.
5.2.1. IncuCyte® Live-Cell Proliferation Assay
-
Principle: The IncuCyte® system performs real-time, automated imaging to monitor cell proliferation by measuring the percent confluence of cells in a multi-well plate over time.
-
Materials:
-
MSI and MSS cancer cell lines
-
Standard cell culture medium and supplements
-
96-well flat-bottom plates
-
This compound in DMSO
-
IncuCyte® Live-Cell Analysis System (Sartorius)
-
-
Procedure:
-
Seed cells into 96-well plates at a density that allows for exponential growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound.
-
Place the plate in the IncuCyte® system and acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for several days.
-
Analyze the images using the IncuCyte® software to determine the percent confluence over time for each treatment condition.
-
Calculate the GI50 (concentration for 50% growth inhibition) at a specific time point.
-
5.2.2. Clonogenic Survival Assay
-
Principle: This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent. It provides a measure of long-term cell survival.
-
Materials:
-
MSI and MSS cancer cell lines
-
6-well plates
-
This compound in DMSO
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet.
-
Count the number of colonies (typically defined as >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells (either cell lines or patient-derived) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MSI cancer cells (e.g., SW48) or patient-derived tumor fragments
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells or tumor fragments into the flanks of the mice.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses and schedules (e.g., once daily).
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, calculate tumor growth inhibition (TGI) or other efficacy endpoints (e.g., partial response, complete response).
-
The experimental workflow for preclinical evaluation is summarized in the diagram below.
Clinical Development
Based on the robust preclinical data, this compound has advanced into clinical development. A Phase 1 clinical trial (NCT05838768) is currently underway to evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with MSI-high solid tumors.[5]
Conclusion
This compound represents a promising new therapeutic agent for the treatment of MSI cancers. Its novel allosteric mechanism of action, potent and selective inhibition of WRN, and compelling preclinical efficacy provide a strong rationale for its continued clinical development. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers and drug developers in the field of targeted cancer therapy. The ongoing clinical evaluation of this compound will be critical in determining its ultimate role in the treatment of patients with MSI-high tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 5. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
HRO761: A Deep Dive into its Allosteric Inhibition of WRN Helicase and Induced Conformational Changes
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in microsatellite instability-high (MSI-H) cancers.[1][2][3] The development of small molecule inhibitors targeting WRN is a promising therapeutic strategy for this genetically defined subset of tumors.[4][5] This technical guide provides an in-depth analysis of HRO761, a first-in-class, potent, and selective allosteric inhibitor of WRN helicase. We will explore its mechanism of action, its profound effects on WRN's enzymatic activity and conformation, and the downstream cellular consequences in cancer models. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on WRN-targeted cancer therapies.
Introduction to WRN Helicase and its Role in MSI-H Cancers
WRN is a member of the RecQ family of DNA helicases, possessing both 3'-5' helicase and exonuclease activities.[5] It plays a crucial role in maintaining genomic stability by participating in various DNA metabolic processes, including DNA replication, repair, and recombination.[5][6] In the context of MSI-H cancers, which are characterized by a deficient DNA mismatch repair (MMR) system, cancer cells become heavily reliant on WRN to resolve replication stress and prevent catastrophic DNA damage, particularly at expanded microsatellite repeats.[1][2][6] This dependency creates a synthetic lethal relationship, where the inhibition of WRN in MSI-H cells leads to selective cell death, while sparing normal, microsatellite-stable (MSS) cells.[3][7]
This compound: A Potent and Selective Allosteric Inhibitor of WRN
This compound is a clinical-stage, orally bioavailable small molecule that has been identified as a potent and highly selective inhibitor of WRN helicase activity.[7][8][9] Unlike competitive inhibitors that bind to the active site, this compound is an allosteric inhibitor.[7][10]
Mechanism of Action: Locking WRN in an Inactive State
Structural studies have revealed that this compound binds to a novel allosteric pocket at the interface of the D1 and D2 helicase domains of WRN.[7][10] This binding event induces a significant conformational change, characterized by an approximately 180° rotation of the D1 and D2 domains relative to the ATPγS-bound state.[7] This rotation effectively disrupts the ATP-binding site and displaces the critical Walker A motif, thereby locking the WRN protein in a catalytically inactive conformation.[7][10] This allosteric mechanism of inhibition contributes to the high selectivity of this compound for WRN over other RecQ helicases.[7]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The key quantitative data are summarized in the table below.
| Assay Type | Parameter | Value | Cell Line(s) / Conditions | Reference(s) |
| Biochemical Assays | ||||
| WRN ATPase Assay | IC50 | 100 nM | Recombinant WRN, high ATP (20-fold KM) | [7][11] |
| WRN Helicase Assay | IC50 | 50 nM | Recombinant WRN | [12] |
| Cellular Assays | ||||
| Cell Proliferation Assay | GI50 | 40 nM | SW48 (MSI-H) | [7][11] |
| Clonogenic Assay | GI50 | 50 - 1,000 nM | Various MSI-H cell lines | [7] |
| Cell Viability Assay | GI50 | >10 µM | DLD1 WRN-KO | [13] |
Cellular Effects of this compound-Mediated WRN Inhibition
The pharmacological inhibition of WRN by this compound effectively mimics the genetic suppression of WRN in MSI-H cancer cells, leading to a cascade of downstream cellular events.[7][9]
Selective Induction of DNA Damage and Apoptosis in MSI-H Cells
Treatment of MSI-H cancer cells with this compound leads to a significant accumulation of DNA double-strand breaks, as evidenced by the induction of the DNA damage marker γH2AX.[7][14] This DNA damage triggers the activation of the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis.[7][10] Importantly, these effects are selective for MSI-H cells, with minimal impact on MSS cells, highlighting the targeted nature of WRN inhibition.[7][15] The anti-proliferative effects of this compound are observed irrespective of the p53 tumor suppressor protein status.[10][15]
This compound Induces WRN Degradation in MSI-H Cells
An interesting consequence of WRN inhibition by this compound is the subsequent degradation of the WRN protein itself, a phenomenon observed specifically in MSI-H cells.[7][9] This degradation is mediated by the proteasome and is linked to the activation of the DDR pathway.[7] Inhibition of the ATM kinase, a key component of the DDR, can partially rescue the this compound-induced degradation of WRN.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on WRN helicase activity and cellular function.
Biochemical Assays
This assay measures the ATP hydrolysis activity of WRN helicase, which is coupled to its DNA unwinding function. The ADP-Glo™ assay quantifies the amount of ADP produced in the reaction.
-
Materials:
-
Recombinant human WRN protein (helicase domain)
-
This compound (dissolved in DMSO)
-
Forked DNA substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 5 µL of recombinant WRN protein (e.g., 2 nM final concentration) in assay buffer to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2.5 µL of a mixture of forked DNA substrate (e.g., 10 nM final concentration) and ATP (at a concentration near the Km for WRN) in assay buffer.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This assay directly measures the helicase activity of WRN by monitoring the separation of a fluorescently labeled DNA substrate.
-
Materials:
-
Recombinant human WRN protein
-
This compound (dissolved in DMSO)
-
Forked DNA substrate with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ2) on the complementary strand.
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
Black, low-binding 96- or 384-well plates
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO.
-
Add 20 µL of recombinant WRN protein (e.g., 5 nM final concentration) in assay buffer.
-
Add 10 µL of the fluorescently labeled forked DNA substrate (e.g., 20 nM final concentration) in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP (e.g., 2 mM final concentration) in assay buffer.
-
Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 555 nm excitation/579 nm emission for TAMRA) at regular intervals (e.g., every 1 minute for 60 minutes).
-
Calculate the rate of DNA unwinding for each inhibitor concentration and determine the IC50 value.
-
Cellular Assays
This assay visualizes and quantifies the formation of DNA double-strand breaks in cells treated with this compound.
-
Materials:
-
MSI-H and MSS cancer cell lines
-
This compound
-
Cell culture medium and reagents
-
Glass coverslips in a 24-well plate
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
Blocking solution (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
-
Protocol:
-
Seed cells onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.
-
This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.
-
Materials:
-
MSI-H and MSS cancer cell lines
-
This compound
-
Cell culture medium and reagents
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Harvest a single-cell suspension of the desired cancer cell lines.
-
Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts and procedures described in this guide, the following diagrams have been generated using Graphviz.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for MSI-H cancers. Its unique allosteric mechanism of action, leading to a profound and selective inhibition of WRN helicase, underscores the potential of this therapeutic strategy. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into this compound and other WRN inhibitors, ultimately accelerating the translation of these promising agents into clinical practice. The ongoing clinical trials for this compound will be crucial in determining its safety and efficacy in patients.[9][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clonogenic Assay [bio-protocol.org]
- 4. Clonogenic Assay [en.bio-protocol.org]
- 5. Target engagement assay [bio-protocol.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 14. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.3. Clonogenic Survival Assay [bio-protocol.org]
HRO761: A Technical Guide to its Selective Targeting of MSI Cancer Cells
For Immediate Distribution
BASEL, Switzerland – December 9, 2025 – This document provides an in-depth technical overview of HRO761, a first-in-class, orally bioavailable, allosteric inhibitor of Werner syndrome RecQ helicase (WRN). It details the mechanism of action, selective anti-tumor activity in microsatellite instability (MSI) cancers, and the key experimental data and protocols that underpin our understanding of this novel therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
Werner syndrome helicase (WRN) has been identified as a prime synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a phenotype resulting from a deficient DNA Mismatch Repair (dMMR) system. The novel clinical-stage inhibitor, this compound, leverages this dependency, demonstrating potent and selective cytotoxicity against MSI cancer cells while sparing their microsatellite stable (MSS) counterparts. This compound locks the WRN protein in an inactive conformation, leading to a cascade of events in MSI cells, including DNA damage accumulation, activation of the DNA Damage Response (DDR), cell cycle arrest, and ultimately, apoptosis. This selective mechanism of action, which is independent of p53 mutation status, establishes this compound as a promising targeted therapy for a range of MSI-high solid tumors.
Mechanism of Action: Allosteric Inhibition of WRN Helicase
This compound functions as a highly potent and selective allosteric inhibitor of the WRN helicase.[1][2] Structural analysis reveals that this compound binds to a non-conserved pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][2] This binding event locks the helicase in an inactive conformational state, preventing its crucial role in DNA replication and repair.[1][2]
The synthetic lethality observed in MSI cells arises from their unique dependence on WRN to resolve complex DNA structures and maintain genomic stability in the absence of a functional MMR system.[1] By inhibiting WRN, this compound selectively compromises the viability of these cancer cells.
Data Presentation: Selectivity of this compound for MSI vs. MSS Cells
The profound selectivity of this compound for MSI cancer cells is demonstrated by its differential effect on cell viability and proliferation compared to MSS cells. This selectivity has been quantified across a broad panel of cancer cell lines using various assays.
Table 1: In Vitro Cell Proliferation Inhibition (GI₅₀) of this compound
The half-maximal growth inhibitory concentration (GI₅₀) was determined for a panel of MSI and MSS cell lines using a 10-to-14-day clonogenic assay, which assesses long-term proliferative capacity.
| Cell Line | Microsatellite Status | GI₅₀ (nM) |
| SW48 | MSI | 40 |
| HCT116 | MSI | 50 - 1000 |
| RKO | MSI | 50 - 1000 |
| Various | MSI | 50 - 1000 |
| Various | MSS | No effect |
Data compiled from Ferretti, S. et al. Nature 2024.[1] As the table illustrates, this compound impairs the viability of MSI cancer cells with GI₅₀ values in the nanomolar range, whereas it has no significant effect on the proliferation of MSS cells in these long-term assays.[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound was evaluated in vivo using cell- and patient-derived xenograft models of MSI cancers.
| Model Type | Treatment | Outcome |
| SW48 Cell-Derived Xenograft | This compound (20 mg/kg, oral, once daily) | Tumor stasis |
| SW48 Cell-Derived Xenograft | This compound (>40 mg/kg, oral, once daily) | 75-90% tumor regressions over 60 days |
| Panel of MSI CDX and PDX | This compound (various doses) | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) |
Data compiled from Ferretti, S. et al. Nature 2024 and related abstracts.[3][4] Oral administration of this compound resulted in dose-dependent tumor growth inhibition and regressions in MSI cancer models, without significant toxicity as monitored by animal weight.[3][4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Synthetic Lethality
Inhibition of WRN by this compound in MSI cells triggers a specific signaling cascade, leading to cell death. This process is initiated by the accumulation of unresolved DNA intermediates, which are recognized as DNA damage. This activates the ATM/CHK2-mediated DNA Damage Response, which, in a feedback loop, leads to the proteasomal degradation of the WRN protein itself, further crippling the cell's repair capacity.
Caption: this compound signaling pathway in MSI vs. MSS cells.
Experimental Workflow Diagrams
The following diagrams illustrate the core methodologies used to characterize the activity of this compound.
Caption: Workflow for Cell Viability (CellTiter-Glo) Assay.
Caption: Workflow for Immunoblotting of DDR Markers.
Caption: Workflow for Chromatin Fractionation Assay.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature characterizing this compound.
Cell Proliferation (CellTiter-Glo®) and Clonogenic Assays
This protocol is for determining the half-maximal inhibitory concentration (GI₅₀) of this compound.
-
Cell Seeding:
-
For short-term (4-5 day) CellTiter-Glo® assays, seed cells in 96-well plates at a density of 500-2000 cells per well, depending on the proliferation rate of the cell line.
-
For long-term (10-14 day) clonogenic assays, seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well for HCT116 and SW48) to allow for distinct colony formation.
-
-
Compound Treatment:
-
After 24 hours, treat cells with a serial dilution of this compound. A typical concentration range is from 1 nM to 30 µM. Include a DMSO-only vehicle control.
-
-
Assay Endpoint:
-
CellTiter-Glo®: After 4-5 days of incubation, equilibrate plates to room temperature. Add CellTiter-Glo® reagent (Promega) equal to the volume of media in the well. Mix on an orbital shaker for 2 minutes and incubate for 10 minutes to stabilize the signal. Measure luminescence on a plate reader.
-
Clonogenic Assay: Incubate plates for 10-14 days, replacing the medium with fresh compound-containing medium every 3-4 days. After the incubation period, wash colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet. Count colonies containing >50 cells.
-
-
Data Analysis:
-
Normalize luminescence or colony count data to the DMSO control. Plot the normalized values against the log of this compound concentration and use a four-parameter logistic regression to calculate the GI₅₀ value.
-
Immunoblotting for DNA Damage Response (DDR) Markers
This protocol is for detecting the activation of DDR pathways following this compound treatment.
-
Cell Culture and Lysis:
-
Seed 1-2 million cells (e.g., HCT116, SW48) in 6-cm or 10-cm dishes.
-
Treat cells with this compound at specified concentrations (e.g., 300 nM, 1 µM, 3 µM) for various time points (e.g., 1, 8, 24 hours).
-
Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Analysis:
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample and separate by SDS-PAGE on 4-12% gradient gels.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
WRN (Cell Signaling Technology)
-
p-ATM (Ser1981) (Cell Signaling Technology)
-
p-CHK2 (Thr68) (Cell Signaling Technology)
-
γH2AX (Ser139) (Cell Signaling Technology)
-
Actin or GAPDH (loading control)
-
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Chromatin Fractionation
This protocol is used to determine the amount of WRN protein bound to chromatin.
-
Cell Treatment and Harvesting:
-
Treat MSI and MSS cells with this compound (e.g., 10 µM for 1 hour).
-
Harvest approximately 10-20 million cells per condition.
-
-
Subcellular Fractionation:
-
Cytoplasmic Extraction: Resuspend the cell pellet in a low-salt buffer (e.g., Buffer E1: 50 mM HEPES, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40) with protease inhibitors. Incubate on ice and centrifuge. The supernatant contains the cytoplasmic fraction.
-
Nuclear Extraction: Wash the pellet from the previous step. Resuspend in a nuclear extraction buffer (e.g., Buffer E2: 10 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA) with protease inhibitors. Incubate on ice and centrifuge. The supernatant contains the soluble nuclear fraction.
-
Chromatin Extraction: The remaining pellet contains the chromatin-bound proteins. Resuspend this pellet in a high-salt or denaturing buffer (e.g., RIPA or a buffer containing benzonase nuclease to digest DNA) to solubilize the chromatin fraction.
-
-
Analysis:
-
Analyze equal protein amounts from the cytoplasmic, soluble nuclear, and chromatin-bound fractions by immunoblotting for the WRN protein. Use histone H3 as a marker for the chromatin fraction and tubulin for the cytoplasmic fraction.
-
Conclusion
This compound represents a significant advancement in the targeted therapy of MSI-high cancers. Its novel allosteric mechanism of action results in potent and highly selective inhibition of WRN helicase, leading to synthetic lethality in a well-defined patient population. The preclinical data robustly support its clinical development, and a first-in-human clinical trial (NCT05838768) is currently underway to evaluate its safety and efficacy in patients with MSI solid tumors.[1] This technical guide provides the foundational data and methodologies that highlight the promise of this compound as a future cornerstone of treatment for MSI cancers.
References
- 1. Protocol for the genomic analysis of salt-fractionated chromatin from frozen murine liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Fractionation Reveals Thousands of Chromatin-Tethered Noncoding RNAs Adjacent to Active Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Preclinical Pharmacological Validation of HRO761: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
HRO761 is a first-in-class, orally bioavailable, allosteric inhibitor of Werner syndrome RecQ helicase (WRN).[1][2][3][4] WRN has been identified as a synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a phenotype characterized by a deficient DNA mismatch repair (dMMR) system.[2][3] This whitepaper provides an in-depth technical guide to the preclinical pharmacological validation of this compound, summarizing key data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows. The information presented herein is collated from peer-reviewed publications and public domain data. A clinical trial for this compound is currently ongoing (NCT05838768).[1][2][3]
Core Data Summary
The preclinical development of this compound has generated a substantial body of quantitative data supporting its potency, selectivity, and in vivo efficacy. These findings are summarized in the tables below for clear comparison.
In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical ATPase Assay | WRN Helicase | IC50 | 100 nM (at 20-fold KM of ATP) | [5] |
| Proliferation Assay | SW48 (MSI) | GI50 | 40 nM (4-day assay) | [5] |
| Clonogenic Assay | MSI Cancer Cells | GI50 | 50 - 1,000 nM (10-14 day assay) | [5] |
| Clonogenic Assay | Microsatellite-Stable (MSS) Cells | GI50 | No effect | [5] |
| Target Engagement Assay | MSI and MSS Cell Lines | PS50 | 10 - 100 nM | [5] |
In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Treatment | Dosage | Outcome | Reference |
| SW48 Cell-Derived Xenografts (CDX) | Oral, daily | 20 mg/kg | Tumor stasis | [5] |
| SW48 Cell-Derived Xenografts (CDX) | Oral, daily | >20 mg/kg | 75-90% tumor regression (up to 60 days) | [5] |
| MSI CDX and Patient-Derived Xenograft (PDX) Panel | Oral, daily | Not specified | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) | [5] |
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor that binds to a novel pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][2][3] This binding event locks WRN in an inactive conformation, leading to the accumulation of DNA damage, particularly in MSI cancer cells.[1][2][3] The pharmacological inhibition of WRN by this compound recapitulates the phenotype observed with genetic suppression of WRN.[1][2][3] This selective induction of DNA damage in MSI cells triggers a DNA damage response (DDR), leading to cell cycle arrest, apoptosis, and degradation of the WRN protein itself.[5][6] The anti-proliferative effects of this compound are independent of p53 status.[1][2][3]
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments in the pharmacological validation of this compound.
WRN Helicase ATPase Activity Assay
This assay quantifies the inhibition of WRN's ATPase activity by this compound.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 30 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 30 mM NaCl, 0.02% BSA, and 0.1% Pluronic F127.
-
Compound Incubation: In a 384-well plate, incubate 9.8 µL of N-terminal Avi Tag-WRN (Asn517–Pro1238) with 200 nL of this compound at various concentrations for 45 minutes at room temperature.
-
Initiation of Reaction: Add 10 µL of a solution containing Cy5-labelled ATPγS and europium-labelled Streptavidin to achieve final concentrations of 15 nM WRN, 10 nM ATPγS-Cy5, and 2 nM Eu-Streptavidin.
-
Signal Measurement: After a 30-minute incubation, measure the fluorescence emission at 620 nm and 665 nm using a TECAN infinite M1000 PRO with an excitation wavelength of 340 nm.
-
Data Analysis: Calculate the FRET ratio (F665/F620) to determine the extent of inhibition and subsequently the IC50 value.
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to form colonies after treatment with this compound, providing insight into its cytostatic or cytotoxic effects.
Protocol:
-
Cell Seeding: Seed MSI and MSS cancer cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Colony Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Normalize the colony count to the vehicle-treated control to determine the GI50 value.
Cell-Line Derived Xenograft (CDX) Model
In vivo efficacy of this compound was evaluated in mouse xenograft models.
Protocol:
-
Cell Implantation: Subcutaneously implant 5 million SW48 (MSI) tumor cells into the flanks of 6-7 week old female athymic nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound orally, once daily, at the desired doses (e.g., 20 mg/kg).
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment for a defined period (e.g., up to 60 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Compare the tumor growth inhibition between the this compound-treated and vehicle-treated groups.
Experimental and Logical Workflows
The preclinical validation of a drug candidate follows a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion
The preclinical data for this compound provide a strong pharmacological rationale for its clinical development as a targeted therapy for MSI cancers. The compound demonstrates potent and selective inhibition of WRN helicase, leading to synthetic lethality in MSI cancer cells both in vitro and in vivo. The detailed experimental protocols and workflows outlined in this whitepaper offer a comprehensive technical resource for researchers in the field of oncology and drug development. The ongoing clinical investigation of this compound will be critical in determining its therapeutic potential in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers [ideas.repec.org]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 6. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
The p53-Independent Efficacy of HRO761: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the p53-independent mechanism of HRO761, a first-in-class, clinical-stage inhibitor of Werner syndrome RecQ helicase (WRN). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting WRN in cancers with microsatellite instability (MSI).
Executive Summary
This compound is a potent and selective, allosteric inhibitor of WRN helicase, a key enzyme involved in DNA repair and maintenance.[1][2] In cancer cells with microsatellite instability (MSI), which are characterized by a deficient DNA mismatch repair (MMR) system, there is a synthetic lethal relationship with the inhibition of WRN.[3][4] this compound exploits this vulnerability by locking WRN in an inactive conformation, leading to an accumulation of DNA damage and subsequent cell death, specifically in MSI cancer cells.[1][2] A critical aspect of this compound's mechanism is its efficacy in a p53-independent manner, broadening its potential therapeutic application across various MSI tumors regardless of their p53 mutation status.[1][3] Preclinical data has demonstrated significant anti-tumor activity in both in vitro and in vivo models, and a phase 1 clinical trial (NCT05838768) is currently underway to evaluate its safety and preliminary efficacy in patients with MSI-high solid tumors.[2][3]
Quantitative Data on this compound Activity
The preclinical evaluation of this compound has yielded significant quantitative data supporting its potency and selectivity for MSI cancer cells. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line(s) | Parameter | Value | Reference(s) |
| Biochemical ATPase Assay | - | IC50 | 100 nM | [5] |
| 4-day Proliferation Assay | SW48 (MSI) | GI50 | 40 nM | [5] |
| 10-14 day Clonogenic Assay | Various MSI | GI50 Range | 50 - 1,000 nM | [1] |
| 10-14 day Clonogenic Assay | Various MSS | GI50 | No effect | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type | Treatment Dose | Outcome | Reference(s) |
| SW48 Cell-Derived Xenograft | Colorectal (MSI) | 20 mg/kg (oral) | Tumor stasis | [5] |
| SW48 Cell-Derived Xenograft | Colorectal (MSI) | Higher doses | 75-90% tumor regression | [5] |
| MSI CDX and PDX models | Various | Not specified | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
This compound Mechanism of Action: A p53-Independent Pathway
Caption: p53-independent signaling cascade initiated by this compound in MSI cancer cells.
Preclinical Evaluation Workflow for this compound
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and information gathered from published studies. For precise details such as antibody dilutions and specific reagent catalog numbers, consulting the supplementary materials of the primary literature is recommended.
Cell Viability (Growth Inhibition) Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in MSI and MSS cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SW48 for MSI, CAL33 for MSS) in 96-well plates at a density that allows for logarithmic growth over the assay duration. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 4 to 5 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the percentage of growth inhibition against the logarithm of this compound concentration and fit a dose-response curve to calculate the GI50 value.
Clonogenic (Colony Formation) Assay
Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Colony Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the vehicle control and determine the GI50.
Immunoblotting for DNA Damage and WRN Degradation
Objective: To detect changes in the levels of DNA damage response (DDR) proteins and WRN protein following this compound treatment.
Methodology:
-
Cell Lysis: Treat MSI and MSS cells with this compound for specified time points (e.g., 8 and 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., WRN, phospho-ATM, phospho-CHK2, γH2AX, and a loading control like actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein levels.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a mouse model of MSI cancer.
Methodology:
-
Tumor Implantation: Subcutaneously implant MSI cancer cells (e.g., SW48) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally at various doses (e.g., 20 mg/kg) daily. Administer the vehicle to the control group.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., immunoblotting for biomarkers). Compare tumor growth between treated and control groups to determine the extent of tumor growth inhibition.
Conclusion
This compound represents a promising targeted therapy for MSI cancers, with a distinct mechanism of action that is independent of the p53 tumor suppressor pathway. The robust preclinical data, demonstrating potent and selective activity, underscore the potential of WRN inhibition as a valuable therapeutic strategy. The ongoing clinical evaluation of this compound will be crucial in determining its safety and efficacy in patients. This technical guide provides a comprehensive overview of the foundational science behind this compound's p53-independent effects, offering a valuable resource for the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 3. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HRO761: Application Notes and Protocols for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HRO761 is a first-in-class, potent, and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN).[1][2] It targets the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[1][3] This inhibition displays synthetic lethality in cancer cells exhibiting microsatellite instability (MSI), a condition where DNA mismatch repair is deficient.[1][3] In MSI cancer cells, this compound treatment leads to an accumulation of DNA damage, activation of the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis.[4][5] Notably, this effect is selective for MSI cells, with minimal impact on microsatellite stable (MSS) cells, and appears to be independent of the p53 tumor suppressor protein status.[1][3][4] Furthermore, inhibition of WRN by this compound has been shown to induce the degradation of the WRN protein specifically in MSI tumor cells.[1] These characteristics make this compound a promising therapeutic candidate for MSI cancers.[3][6]
These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound and similar compounds.
Mechanism of Action and Signaling Pathway
This compound functions by allosterically inhibiting the helicase activity of the WRN protein. In MSI cancer cells, which have a high number of errors in repetitive DNA sequences, the WRN helicase is essential for resolving secondary DNA structures that can arise during replication. Inhibition of WRN by this compound leads to the accumulation of these unresolved structures, resulting in DNA double-strand breaks (DSBs). This triggers the activation of the DNA Damage Response (DDR) pathway, primarily through the ATM and CHK2 kinases, leading to cell cycle arrest and apoptosis.
Data Presentation
Table 1: In Vitro Activity of this compound in MSI and MSS Cancer Cell Lines
| Cell Line | Microsatellite Status | Assay Type | Endpoint | This compound Activity |
| SW48 | MSI | ATPase Assay | IC50 | 100 nM[4] |
| SW48 | MSI | Proliferation Assay (4 days) | GI50 | 40 nM[4] |
| HCT-116 | MSI | Proliferation Assay | GI50 | 50 - 1000 nM |
| RKO | MSI | Proliferation Assay | GI50 | 50 - 1000 nM |
| HT-29 | MSS | Proliferation Assay | GI50 | >10 µM |
| U2OS | MSS | Proliferation Assay | GI50 | >10 µM |
Table 2: Pharmacodynamic Effects of this compound in MSI Cancer Cells
| Cell Line | Treatment | Biomarker | Observation |
| HCT-116 | This compound (24h) | γH2AX | Increased foci formation[3] |
| SW48 | This compound (24h) | pATM (S1981) | Increased phosphorylation |
| HCT-116 | This compound (24h) | pCHK2 (T68) | Increased phosphorylation[3] |
| RKO | This compound (24h) | WRN Protein | Degradation[3] |
| HCT-116 | This compound (48h) | Cell Cycle | G2/M arrest[5] |
| HCT-116 | This compound (72h) | Apoptosis | Increased Annexin V staining |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
MSI and MSS cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for the desired time period (e.g., 72 or 120 hours).[3]
-
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6][7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6][7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Materials:
-
MSI and MSS cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete culture medium. The exact number of cells may need to be optimized for each cell line.
-
-
Compound Treatment:
-
Allow cells to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO₂.
-
Monitor colony formation every 2-3 days. The medium can be changed if necessary.
-
-
Staining and Quantification:
-
After the incubation period, aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) and incubating for 15 minutes.
-
Aspirate the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 15-30 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with this compound for the desired duration (e.g., 72 hours).
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
DNA Damage Assay (γH2AX Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in 1% BSA in PBS) overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in 1% BSA in PBS) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Mounting and Imaging:
-
Counterstain the nuclei by incubating with DAPI for 5 minutes at room temperature in the dark.
-
Wash the coverslips once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Cold 70% Ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a dot plot of PI-Area versus PI-Width to gate on single cells and exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. crpr-su.se [crpr-su.se]
- 6. promega.com [promega.com]
- 7. ch.promega.com [ch.promega.com]
Application Notes and Protocols for HRO761 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HRO761 is a potent and selective, allosteric inhibitor of Werner syndrome RecQ helicase (WRN).[1][2][3][4] It has demonstrated significant anti-tumor activity in preclinical models of cancers with microsatellite instability (MSI), a condition where the machinery for repairing DNA errors is defective.[1][2] this compound operates through a synthetic lethal mechanism, where the inhibition of WRN is specifically toxic to cancer cells that are MSI-high (MSI-H), while sparing healthy, microsatellite stable (MSS) cells.[1][2] The inhibitor binds to the interface of the D1 and D2 helicase domains of WRN, locking it in an inactive state.[1][3][4] This leads to an accumulation of DNA double-strand breaks, activation of the DNA damage response (DDR), and subsequent cell cycle arrest and apoptosis in MSI-H cancer cells.[1] Notably, this effect is independent of the p53 tumor suppressor protein status.[1][5]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical tools in translational oncology research. They are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This application note provides a detailed overview of the use of this compound in MSI-H PDX models, including quantitative efficacy data and comprehensive experimental protocols.
Mechanism of Action of this compound in MSI-High Cancers
This compound's therapeutic strategy is rooted in the concept of synthetic lethality. In MSI-H cancer cells, the DNA mismatch repair (MMR) pathway is deficient, leading to an accumulation of mutations, particularly in repetitive DNA sequences known as microsatellites. These cells become heavily reliant on alternative DNA repair pathways, including the one involving the WRN helicase, for their survival.
By inhibiting the WRN helicase, this compound disrupts a critical DNA repair mechanism in MSI-H cells. This disruption leads to the accumulation of unresolved DNA replication intermediates and subsequent DNA double-strand breaks. The cellular response to this extensive DNA damage includes the activation of the DNA Damage Response (DDR) pathway, which in turn triggers cell cycle arrest and ultimately, programmed cell death (apoptosis). A key event in this process is the degradation of the WRN protein itself, which is observed only in MSI-H cells following treatment with this compound.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers [ideas.repec.org]
- 4. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers. | Sigma-Aldrich [merckmillipore.com]
- 5. aacrjournals.org [aacrjournals.org]
HRO761: Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanistic action of HRO761 for in vivo mouse studies. The protocols outlined below are based on preclinical data to guide the design of efficacious and reproducible experiments.
Mechanism of Action
This compound is a potent and selective, allosteric inhibitor of the Werner syndrome RecQ helicase (WRN).[1][2][3][4][5] It binds to the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[1][2][3][4][5] This pharmacological inhibition mimics the effects of genetic suppression of WRN, leading to synthetic lethality in cancer cells with microsatellite instability (MSI).[1][3][5] The inhibition of WRN by this compound in MSI cells results in the accumulation of DNA damage, activation of the DNA damage response (DDR), and subsequent tumor cell growth inhibition.[1][3][6] Interestingly, this compound treatment also leads to the degradation of the WRN protein specifically in MSI cells, further contributing to its anti-tumor activity.[1][3][5][6] The anti-proliferative effects of this compound are independent of the p53 tumor suppressor protein status.[1][3][5]
Data Summary: In Vivo Mouse Studies
The following tables summarize the key quantitative data from preclinical in vivo mouse studies of this compound.
| Table 1: this compound Dosage and Administration in Mouse Xenograft Models | |
| Parameter | Details |
| Drug | This compound |
| Animal Model | Nude mice bearing MSI cancer cell-derived xenografts (CDXs) or patient-derived xenografts (PDXs)[1][3][6][7] |
| Administration Route | Oral (p.o.)[1][3][5][7] |
| Dosage Range | 15 mg/kg to 120 mg/kg, administered daily[1][6] |
| Reported Efficacy | - 20 mg/kg: Tumor stasis in SW48 CDXs[7] - Higher doses (up to 120 mg/kg): 75%-90% tumor regression in SW48 CDXs[1][7] - 15, 30, or 90 mg/kg: Dose-dependent tumor growth inhibition in HCT-116 xenografts[6] |
| Treatment Duration | Up to 92 days[1] |
| Pharmacokinetics | Linear exposure with oral dose; no accumulation observed[3][7][8] |
| Tolerability | No significant changes in animal body weight reported[7] |
| Table 2: In Vitro Potency of this compound | |
| Parameter | Value |
| Biochemical IC50 (ATPase assay) | 100 nM[7] |
| GI50 (SW48 cells, 4-day proliferation assay) | 40 nM[7] |
| GI50 (MSI cancer cells, 10-14 day clonogenic assay) | 50 - 1,000 nM[1] |
| GI50 (MSS cells) | No effect[1] |
Experimental Protocols
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous MSI cancer xenograft model.
Materials:
-
This compound
-
Vehicle control (e.g., as recommended by the supplier or determined by formulation development)
-
MSI cancer cell line (e.g., SW48, HCT-116)
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Culture: Culture the chosen MSI cancer cell line according to standard protocols.
-
Tumor Implantation:
-
Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Prepare this compound formulation at the desired concentrations (e.g., 15, 30, 90 mg/kg).
-
Administer this compound or vehicle control orally once daily.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration (e.g., up to 92 days).
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).
-
Visualizations
This compound Signaling Pathway
Caption: this compound allosterically inhibits WRN, leading to DNA damage, DDR activation, and tumor growth inhibition in MSI cancer cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring HRO761 Efficacy in Colorectal Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
HRO761 is a first-in-class, highly potent and selective inhibitor of Werner Syndrome RecQ Helicase (WRN).[1][2] It is currently in clinical development for the treatment of microsatellite instability-high (MSI-high) solid tumors, including colorectal cancer (CRC).[1][3][4] The synthetic lethal relationship between WRN inhibition and MSI-high status makes this compound a promising therapeutic agent for this patient population.[1][5] this compound acts as an allosteric inhibitor, binding to the interface of the D1 and D2 helicase domains of WRN, which locks the protein in an inactive conformation.[2][6] This inhibition mimics the effects of genetic WRN suppression, leading to DNA damage and selective growth inhibition of MSI-high cancer cells.[5][6] Preclinical studies have demonstrated that this compound induces WRN degradation, activates the DNA damage response, and shows anti-tumor activity both as a single agent and in combination with chemotherapy drugs like irinotecan.[1][6]
These application notes provide detailed protocols for assessing the efficacy of this compound in colorectal cancer cell lines, focusing on key in vitro assays to characterize its biological effects.
Cell Line Selection and Culture
The choice of cell lines is critical for evaluating the efficacy of this compound. As its activity is selective for MSI-high cancers, it is essential to use both MSI-high and microsatellite stable (MSS) colorectal cancer cell lines for comparison.
Table 1: Recommended Colorectal Cancer Cell Lines
| Cell Line | MSI Status | Key Characteristics |
| SW48 | MSI-high | KRAS, TP53 mutant |
| HCT116 | MSI-high | KRAS, PIK3CA mutant |
| DLD-1 | MSI-high | KRAS, PIK3CA mutant |
| LoVo | MSI-high | KRAS mutant |
| SW620 | MSS | KRAS, TP53 mutant; derived from the same patient as SW48 (metastatic site) |
| HT29 | MSS | BRAF, TP53 mutant |
| Caco-2 | MSS | TP53 mutant |
Protocol 1.1: Cell Culture
-
Culture all cell lines in their recommended growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-4 days to maintain exponential growth.
-
Regularly test for mycoplasma contamination.
Assessment of Cytotoxicity and Cell Viability
Cell viability assays are fundamental to determining the dose-dependent effect of this compound on cell proliferation.
Protocol 2.1: MTT Cell Viability Assay
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Table 2: Representative Cell Viability Data (Hypothetical)
| Cell Line | MSI Status | This compound IC50 (nM) |
| SW48 | MSI-high | 15 |
| HCT116 | MSI-high | 25 |
| SW620 | MSS | >10,000 |
| HT29 | MSS | >10,000 |
Analysis of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents exert their effects.
Protocol 3.1: Caspase-Glo® 3/7 Assay
-
Seed 10,000 cells per well in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 24, 48, and 72 hours.
-
After treatment, add 100 µL of Caspase-Glo® 3/7 reagent to each well.[8]
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.[8]
Protocol 3.2: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Seed cells in a 6-well plate and treat with this compound as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).[9]
Table 3: Representative Apoptosis Data (Hypothetical)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| SW48 | Vehicle | 5 |
| SW48 | This compound (5x IC50) | 45 |
| SW620 | Vehicle | 4 |
| SW620 | This compound (5x SW48 IC50) | 6 |
Cell Cycle Analysis
This compound's induction of DNA damage is expected to cause cell cycle arrest. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.[10]
Protocol 4.1: Propidium Iodide Staining for Cell Cycle Analysis
-
Seed cells in a 6-well plate and treat with this compound for 24 or 48 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.[11]
Table 4: Representative Cell Cycle Data (Hypothetical)
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| SW48 | Vehicle | 45 | 35 | 20 |
| SW48 | This compound (5x IC50) | 20 | 25 | 55 |
| SW620 | Vehicle | 48 | 33 | 19 |
| SW620 | This compound (5x SW48 IC50) | 46 | 34 | 20 |
Western Blot Analysis of Target Engagement and Downstream Signaling
Western blotting is crucial for confirming the mechanism of action of this compound, including target degradation and activation of the DNA damage response pathway.
Protocol 5.1: Western Blotting
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Table 5: Key Proteins for Western Blot Analysis
| Target Protein | Expected Effect of this compound | Rationale |
| WRN | Decreased expression in MSI-high cells | This compound induces WRN degradation.[3][13] |
| γH2AX (p-H2AX) | Increased expression | Marker of DNA double-strand breaks.[6] |
| p53 | Increased expression | Activation of the DNA damage response.[1] |
| p21 | Increased expression | p53 target gene, involved in cell cycle arrest.[14] |
| Cleaved PARP | Increased expression | Marker of apoptosis. |
| Cleaved Caspase-3 | Increased expression | Key executioner caspase in apoptosis.[8] |
| β-actin or GAPDH | No change | Loading control.[15] |
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Proposed signaling pathway of this compound in MSI-high CRC cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 3. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UCSF Colorectal Cancer Trial → this compound Alone or in Combination in Cancer Patients With Specific DNA Alterations Called Microsatellite Instability or Mismatch Repair Deficiency. [clinicaltrials.ucsf.edu]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 7. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Altogen Labs [altogenlabs.com]
- 9. Cell Apoptosis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Flow cytometry in colon cancer: does flow cytometric cell cycle analysis help predict for short-term recurrence in patients with colorectal carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Expressions of cell cycle regulators in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: HRO761 for Studying Synthetic Lethality in dMMR Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deficient mismatch repair (dMMR) is a key molecular characteristic of a subset of tumors, leading to microsatellite instability (MSI-H) and a high mutational burden. While immune checkpoint inhibitors have shown efficacy in this population, there remains a need for novel therapeutic strategies, particularly for patients with primary or acquired resistance. A promising approach is the concept of synthetic lethality, where the inhibition of a specific protein is lethal to cancer cells that harbor a particular genetic alteration (like dMMR), while being non-toxic to normal cells.
HRO761 is a first-in-class, orally bioavailable, allosteric inhibitor of Werner (WRN) helicase. Emerging evidence has identified a potent synthetic lethal relationship between the inhibition of WRN and dMMR/MSI-H status in cancer cells. These application notes provide a comprehensive overview of the use of this compound as a tool to investigate this synthetic lethality, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action: Synthetic Lethality in dMMR Tumors
In dMMR tumor cells, the inability to repair DNA mismatches leads to the accumulation of insertions and deletions, particularly in repetitive microsatellite regions. This includes the expansion of (TA)n dinucleotide repeats, which can form non-B DNA secondary structures, such as cruciforms.[1][2] These structures can stall DNA replication forks, leading to genomic instability.
The WRN helicase plays a critical role in resolving these complex DNA structures, thereby maintaining genome integrity.[3] In dMMR cells, which are heavily reliant on WRN to manage the increased burden of these aberrant DNA structures, inhibition of WRN's helicase activity is catastrophic.[4][5][6] this compound locks WRN in an inactive conformation, preventing the resolution of these replication fork-stalling lesions.[7][8] This leads to an accumulation of DNA double-strand breaks (DSBs), activation of the DNA damage response (DDR), and ultimately, cell cycle arrest and apoptosis.[4][6][8] This selective killing of dMMR/MSI-H cells while sparing mismatch repair-proficient (pMMR) cells is the basis of the synthetic lethal interaction.
Preclinical Data
This compound has demonstrated potent and selective activity against dMMR/MSI-H cancer cells in preclinical models.
| Cell Line | MMR Status | This compound GI50 (µM) | Reference |
| SW48 | MSI-H | 0.193 | [9] |
| HCT116 | MSI-H | Comparable to HRO-761 (GI50=0.227 µM for a similar compound) | [9] |
| SW620 | MSS | > 67-fold higher than in SW48 cells | [9] |
Table 1: In Vitro Activity of this compound in Colorectal Cancer Cell Lines. GI50 (half maximal growth inhibitory concentration) values were determined after 120 hours of exposure. MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable.
In vivo studies using cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MSI-H cancers have shown that oral administration of this compound leads to dose-dependent tumor growth inhibition.[7][8] In a SW48 CDX model, daily oral administration of this compound resulted in sustained tumor regression.[10]
Clinical Data
A first-in-human, open-label, multi-center Phase I/Ib study (NCT05838768) is currently evaluating the safety, tolerability, and preliminary anti-tumor activity of this compound as a single agent and in combination with pembrolizumab (B1139204) or irinotecan (B1672180) in patients with advanced dMMR/MSI-H solid tumors.[11][12]
Interim results from the single-agent dose-escalation cohort were presented at the ESMO Congress 2025.[13][14]
| Parameter | Data | Reference |
| Patient Population | 57 patients with advanced dMMR/MSI-H solid tumors who had progressed on standard-of-care therapies. | [13] |
| 58% Colorectal Cancer (CRC) | [13] | |
| 11% Endometrial Cancer | [13] | |
| 11% Gastric/Gastroesophageal Junction Cancer | [13] | |
| 21% Other Solid Tumors | [13] | |
| Safety | This compound was well-tolerated with minimal Grade 3 side effects. No patients discontinued (B1498344) treatment due to side effects. | [13] |
| Efficacy (CRC patients) | Nearly 80% of patients with CRC exhibited disease control. | [13] |
| Progression-Free Survival (PFS) was 8.1 months at all dose levels and was not reached for therapeutic doses over 200 mg. | [13] | |
| Approximately 70% of CRC patients with detectable circulating tumor DNA (ctDNA) at baseline showed clearance after about one month of treatment. | [13] | |
| Overall Response Rate (ORR) | In a later analysis presented at ESMO, the ORR was reported as 6% in CRC and 5% in non-CRC MSI-H/dMMR patients. | [15] |
Table 2: Interim Clinical Data from the NCT05838768 Study of Single-Agent this compound.
Experimental Protocols
The following are representative protocols for key experiments to study the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
dMMR/MSI-H and pMMR/MSS cancer cell lines
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
dMMR/MSI-H cancer cell line (e.g., SW48)
-
Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old
-
This compound formulated for oral administration
-
Vehicle control
-
Matrigel (optional)
-
Calipers
-
Animal housing and handling equipment
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at the desired dose and schedule (e.g., daily). Administer the vehicle to the control group.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).
Immunoblotting for DNA Damage Markers
This protocol is for detecting the induction of DNA damage in cells treated with this compound.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p-ATM, anti-p-CHK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the synthetic lethal effects of this compound.
Conclusion
This compound is a valuable tool for studying the synthetic lethal interaction between WRN helicase inhibition and dMMR/MSI-H status in tumors. The provided data and protocols offer a framework for researchers to further investigate this promising therapeutic strategy. As clinical development progresses, a deeper understanding of the underlying biology and the identification of predictive biomarkers will be crucial for the successful application of this compound in the clinic.
References
- 1. WRN helicase and mismatch repair complexes independently and synergistically disrupt cruciform DNA structures | The EMBO Journal [link.springer.com]
- 2. WRN helicase and mismatch repair complexes independently and synergistically disrupt cruciform DNA structures | The EMBO Journal [link.springer.com]
- 3. oaepublish.com [oaepublish.com]
- 4. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DepMap - Broad Institute [depmap.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Clinical outcomes and treatment patterns in REASSURE: planned interim analysis of a real-world observational study of radium-223 in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. novartis.com [novartis.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. mskcc.org [mskcc.org]
- 14. youtube.com [youtube.com]
- 15. ESMO 2025 – synthetic lethality leaves much to prove | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
Protocol for assessing HRO761-induced DNA damage in vitro
Application Notes and Protocols
Topic: Protocol for Assessing HRO761-Induced DNA Damage in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel and selective inhibitor of Werner syndrome ATP-dependent helicase (WRN).[1][2] It has shown potent antitumor activity in preclinical models of microsatellite instability (MSI)-high cancers.[1][3] The mechanism of action of this compound involves the induction of double-stranded DNA breaks (DSBs) and the activation of the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis selectively in MSI cells.[1][4][5] Accurate assessment of this compound-induced DNA damage is crucial for understanding its therapeutic potential and for further drug development.
These application notes provide detailed protocols for assessing DNA damage induced by this compound in in vitro cell culture models. The primary methods covered are the alkaline Comet assay for the detection of single and double-strand DNA breaks and immunofluorescence staining for γ-H2AX, a specific marker for DSBs.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.
Table 1: Quantification of DNA Damage by Alkaline Comet Assay
| Treatment Group | This compound Concentration (nM) | Incubation Time (h) | Mean Tail Moment | % DNA in Tail |
| Vehicle Control (DMSO) | 0 | 24 | 2.5 ± 0.8 | 5.2 ± 1.5 |
| This compound | 10 | 24 | 15.8 ± 3.2 | 25.6 ± 4.1 |
| This compound | 50 | 24 | 35.2 ± 5.1 | 58.7 ± 6.3 |
| This compound | 100 | 24 | 52.1 ± 6.8 | 75.3 ± 8.2 |
| Etoposide (Positive Control) | 10 µM | 2 | 65.4 ± 7.5 | 85.1 ± 9.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Quantification of γ-H2AX Foci by Immunofluorescence
| Treatment Group | This compound Concentration (nM) | Incubation Time (h) | Mean γ-H2AX Foci per Cell | Percentage of γ-H2AX Positive Cells |
| Vehicle Control (DMSO) | 0 | 24 | 1.2 ± 0.5 | 8.5 ± 2.1 |
| This compound | 10 | 24 | 12.5 ± 2.8 | 65.4 ± 5.7 |
| This compound | 50 | 24 | 28.9 ± 4.5 | 92.1 ± 3.4 |
| This compound | 100 | 24 | 45.3 ± 6.2 | 98.6 ± 1.2 |
| Etoposide (Positive Control) | 10 µM | 2 | 55.7 ± 7.1 | 99.2 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments. A cell is considered positive if it has ≥ 5 γ-H2AX foci.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing MSI-high cancer cells and treating them with this compound.
Materials:
-
MSI-high cancer cell line (e.g., HCT-116, SW48)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT-116, Leibovitz's L-15 for SW48) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control for DNA damage (e.g., Etoposide)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture MSI-high cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at an appropriate density in culture plates or flasks and allow them to attach overnight.
-
Prepare working solutions of this compound in a complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%.
-
Remove the culture medium from the cells and add the medium containing the desired concentrations of this compound, vehicle control, or positive control.
-
Incubate the cells for the desired time points (e.g., 24 hours).
-
After incubation, proceed with the desired DNA damage assessment assay.
Alkaline Comet Assay
The alkaline comet assay is a sensitive method for detecting single and double-strand DNA breaks in individual cells.[6][7]
Materials:
-
This compound-treated cells
-
CometAssay® kit (or individual reagents: Lysis Solution, Low Melting Point Agarose (B213101) (LMPA), Alkaline Unwinding Solution, Alkaline Electrophoresis Solution)
-
Comet slides or specially coated microscope slides
-
Electrophoresis tank
-
Fluorescent DNA stain (e.g., SYBR® Green, Vista Green DNA Dye)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Harvest this compound-treated and control cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 100 µL of molten LMPA at 37°C.
-
Pipette the cell-agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slide at 4°C for 10-30 minutes.
-
Gently remove the coverslip and immerse the slide in pre-chilled Lysis Solution at 4°C for 1-2 hours.
-
Immerse the slide in Alkaline Unwinding Solution (pH > 13) for 20-40 minutes at room temperature in the dark.[6]
-
Perform electrophoresis in the same alkaline solution at ~1 V/cm for 20-30 minutes at 4°C.[8]
-
Gently wash the slide with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) three times for 5 minutes each.
-
Stain the DNA with a fluorescent dye for 15 minutes in the dark.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the images using comet assay software to quantify DNA damage (e.g., tail moment, % DNA in tail).
γ-H2AX Immunofluorescence Staining
Phosphorylation of the histone variant H2AX (γ-H2AX) is an early cellular response to the formation of DSBs.[9] Immunofluorescence staining allows for the visualization and quantification of γ-H2AX foci, which represent individual DSBs.[10][11]
Materials:
-
This compound-treated cells grown on coverslips in a multi-well plate
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ, Fiji)
Procedure:
-
After this compound treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding with 5% BSA for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorochrome-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Quantify the number of γ-H2AX foci per cell using image analysis software.
Visualizations
Caption: Experimental workflow for this compound DNA damage assessment.
References
- 1. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 6. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. jove.com [jove.com]
- 9. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
Application Notes and Protocols: HRO761 and Pembrolizumab Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ongoing research into the combination therapy of HRO761 and pembrolizumab (B1139204) for the treatment of specific cancer types. This document details the mechanisms of action, preclinical data, and the protocol for the current clinical investigation.
Introduction
Cancer therapy is increasingly moving towards targeted treatments and immunotherapies that offer greater efficacy and reduced toxicity compared to traditional chemotherapy. A promising new approach involves the combination of agents that target specific cancer cell vulnerabilities with those that harness the patient's immune system. One such novel combination currently under investigation is this compound, a Werner syndrome RecQ helicase (WRN) inhibitor, and pembrolizumab, a programmed cell death protein 1 (PD-1) inhibitor. This combination is being explored for the treatment of cancers with microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) characteristics.[1][2][3]
Mechanisms of Action
This compound: A WRN Helicase Inhibitor
This compound is a first-in-class, oral, allosteric inhibitor of the WRN helicase.[4][5][6][7] The WRN protein is synthetically lethal in cancer cells with microsatellite instability (MSI).[4][7] this compound binds to the interface of the D1 and D2 helicase domains of WRN, locking it in an inactive state.[5][7] This pharmacological inhibition mimics the effects of genetic suppression of WRN, leading to DNA damage and inhibiting the growth of tumor cells that are MSI-H.[4][5][7] Notably, this compound has been shown to induce WRN degradation specifically in MSI cells, not in microsatellite-stable (MSS) cells.[4][7] Its anti-proliferative effects are observed in both p53 wild-type and p53 null or mutated tumor cells.[7]
Pembrolizumab: A PD-1 Checkpoint Inhibitor
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody of the IgG4 isotype that targets the PD-1 receptor on T-cells.[8][9][10] In a normal immune response, the binding of PD-1 to its ligands, PD-L1 and PD-L2, on other cells (including some cancer cells) acts as an immune checkpoint, preventing T-cells from attacking those cells.[8][9][11] Many cancer cells exploit this mechanism to evade the immune system by overexpressing PD-L1.[8] Pembrolizumab blocks the interaction between PD-1 and its ligands, thereby releasing the "brakes" on the immune system and restoring the T-cells' ability to recognize and eliminate cancer cells.[9][10][11][12]
Rationale for Combination Therapy
The combination of this compound and pembrolizumab is based on a strong scientific rationale. This compound targets an intrinsic vulnerability of MSI-H/dMMR cancer cells, leading to DNA damage and cell death. This process can potentially increase the release of tumor antigens, making the cancer more visible to the immune system. Pembrolizumab, in turn, enhances the ability of the immune system to recognize and attack these cancer cells. Researchers are hopeful that this dual approach—directly targeting the tumor with this compound while simultaneously unleashing an immune attack with pembrolizumab—will result in a more potent and durable anti-cancer response in patients with MSI-H/dMMR solid tumors.[2]
Preclinical Data for this compound
Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for MSI-H cancers.
| Parameter | Finding | Source |
| Biochemical IC50 (ATPase assay) | 100 nM | [13] |
| Cellular GI50 (SW48 cells) | 40 nM | [13] |
| In Vivo Efficacy (SW48 CDX model) | Tumor stasis at 20 mg/kg; 75%-90% tumor regression at higher doses. | [13] |
| In Vivo Disease Control Rate (MSI CDX and PDX models) | Approximately 70% (35% stable disease, 30% partial response, 9% complete response). | [13] |
| Combination with Irinotecan (B1672180) (In Vitro) | Deepened sensitivity to this compound with a more sustained response in MSI-H CRC cell lines. | [14] |
| Combination with Irinotecan (In Vivo CDX and PDX models) | Highly efficacious and beneficial over single agent, leading to homogeneous, sustained regression. | [14] |
Clinical Trial Protocol: NCT05838768
A Phase 1 clinical trial is currently underway to evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound alone and in combination with pembrolizumab or irinotecan in patients with advanced solid tumors characterized by MSI-H or dMMR.[1][4][15]
Study Objectives
| Phase | Primary Objectives | Secondary Objectives |
| Dose Escalation | To determine the maximum tolerated dose (MTD) and/or recommended dose for expansion (RDE) of this compound as a single agent and in combination with pembrolizumab or irinotecan. To assess the safety and tolerability of this compound alone and in combination. | To characterize the pharmacokinetic (PK) profile of this compound. To assess the preliminary anti-tumor activity. |
| Dose Expansion | To further evaluate the safety and tolerability of this compound at the RDE. | To assess the preliminary anti-tumor activity of this compound alone and in combination. To further characterize the PK profile. |
Patient Population
| Inclusion Criteria | Exclusion Criteria |
| Age 18 years or older. | Prior treatment with a WRN inhibitor. |
| Histologically or cytologically confirmed advanced (unresectable or metastatic) solid tumor that is MSI-H or dMMR. | Known active CNS metastases and/or carcinomatous meningitis. |
| Have progressed on or are intolerant to standard therapy. | History of another primary malignancy within 3 years, with exceptions. |
| Measurable disease per RECIST v1.1. | Impaired organ function (as defined in the protocol). |
| Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1. | Active, uncontrolled infection. |
| Willingness to provide tumor tissue samples. |
Treatment Arms
The study consists of multiple treatment arms to investigate this compound as a single agent and in combination.[1][3]
-
Arm A: this compound monotherapy (dose escalation and expansion).
-
Arm B: this compound in combination with pembrolizumab (dose escalation and expansion).
-
Arm C: this compound in combination with irinotecan (dose escalation and expansion).
Experimental Workflow
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound + Other Drugs for MSI-H Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. novartis.com [novartis.com]
- 4. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 6. acs.digitellinc.com [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mskcc.org [mskcc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing HRO761 for Clonogenic Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing HRO761 concentration in clonogenic assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of the Werner syndrome RecQ helicase (WRN).[1][2][3][4][5][6][7][8][9] It functions by binding to the interface of the D1 and D2 helicase domains of WRN, which locks the protein in an inactive conformation.[1][2][5][6][7][8][9] This inhibition leads to an accumulation of DNA damage, which in turn activates the DNA damage response (DDR) pathway.[1][2][4][8][10] A key consequence of this compound action, particularly in cancer cells with microsatellite instability (MSI), is the subsequent degradation of the WRN protein itself.[1][2][8][9][10] The cellular effects are independent of the p53 tumor suppressor protein status.[1][2][3][4][8]
Q2: Why is this compound particularly effective in MSI cancer cells?
A2: The synthetic lethality of WRN inhibition in MSI cancers is the basis for this compound's selective activity.[1][7][8][9] MSI cells have a deficient DNA mismatch repair (MMR) system, leading to an accumulation of mutations, particularly in microsatellite regions. These cells become highly dependent on alternative DNA repair pathways, including the one involving WRN helicase, for their survival. By inhibiting WRN, this compound selectively targets this vulnerability in MSI cells, leading to their death, while having minimal effect on microsatellite-stable (MSS) cells which are not as reliant on WRN.[1][2][3]
Q3: What is a typical starting concentration range for this compound in a clonogenic assay?
A3: Based on available data, a starting concentration of 10 µM this compound followed by serial dilutions is a good starting point for a clonogenic assay.[1] Growth inhibitory effects (GI50) in clonogenic assays have been observed in the range of 50–1,000 nM for MSI cancer cells over a 10 to 14-day period.[2] It is recommended to perform a dose-response experiment covering a wide range of concentrations to determine the optimal inhibitory range for your specific cell line.
Q4: How should I prepare this compound for cell culture experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5][11] For example, a 10 mM stock solution in DMSO is commonly used.[11] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.[5] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No colony formation in control (untreated) wells | - Inaccurate cell count leading to too few cells being plated.- Poor cell viability.- Suboptimal culture conditions (e.g., media, serum).- Cell line is not suitable for clonogenic assays. | - Ensure accurate cell counting using a hemocytometer or automated cell counter. Perform multiple counts.[12]- Check cell viability using a method like trypan blue exclusion before plating.- Optimize culture medium and serum concentration for your specific cell line.[13]- Ensure the cell line has the intrinsic ability to form colonies. Not all cell lines are suitable.[14] |
| Complete cell death in all this compound-treated wells | - The starting concentration of this compound is too high. | - Start with a lower concentration range. Perform a wide-range dose-response curve to identify the cytotoxic range (e.g., from 1 nM to 10 µM).- Consider using concentrations around the reported GI50 values (50-1000 nM) as a starting point.[2] |
| High variability between replicate wells | - Uneven cell distribution during plating.- Pipetting errors.- "Edge effects" in the culture plate. | - Gently swirl the cell suspension before and during plating to ensure a homogenous mixture.- Use calibrated pipettes and proper pipetting technique.- To minimize edge effects, avoid using the outermost wells of the plate for the experiment or fill them with sterile PBS. |
| Colonies are washing off during the staining process | - Fixation or washing steps are too harsh. | - Be gentle when adding and removing liquids. Instead of pipetting directly onto the cells, add liquids to the side of the well.- When rinsing, you can immerse the plate in a container of water instead of rinsing under a running tap.[15][16] |
| Difficulty in counting colonies due to merging or indistinct borders | - Cells were plated at too high a density.- Incubation time was too long, leading to oversized colonies. | - Optimize the initial cell seeding density. This is cell-line dependent and may require preliminary experiments.[17][18]- Monitor colony growth regularly and stop the experiment when colonies are of a sufficient size for counting (typically >50 cells) but before they merge.[19] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Metric | Value | Reference |
| ATPase Assay | - | IC50 | 100 nM | [2][4][11] |
| Proliferation Assay (4 days) | SW48 (MSI) | GI50 | 40 nM | [2][4] |
| Clonogenic Assay (10-14 days) | MSI Cancer Cells | GI50 | 50 - 1,000 nM | [2] |
| Proliferation Assay | DLD1 WRN-KO | GI50 | >10 µM | [11] |
Experimental Protocols
Protocol 1: Standard Clonogenic Assay for this compound
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
This compound
-
DMSO
-
Appropriate cell culture medium and supplements (e.g., FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Fixation solution (e.g., 10% neutral buffered formalin or methanol (B129727):acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol or water)[15][19]
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Plate the appropriate number of cells per well in a 6-well or 12-well plate. The optimal seeding density depends on the cell line's plating efficiency and the expected level of toxicity, and typically ranges from 250 to 2,000 cells per well.[1]
-
Allow cells to attach overnight in a CO2 incubator at 37°C.[1]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. A recommended starting concentration is 10 µM, followed by three-fold serial dilutions.[1]
-
Include a vehicle control (DMSO only) at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 8 to 20 days.[1] The incubation time will vary depending on the cell line's growth rate.
-
Monitor the formation of colonies in the control wells. The experiment should be stopped when colonies in the control wells are clearly visible and consist of at least 50 cells.[15][19]
-
Change the medium every 3-4 days to ensure adequate nutrients.[1]
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Add the fixation solution and incubate for 5-15 minutes at room temperature.[1][15][19]
-
Remove the fixation solution.
-
Add the crystal violet staining solution and incubate for at least 2 hours at room temperature.[15][19][20]
-
Carefully remove the staining solution and rinse the wells with tap water until the excess stain is removed.[15][19]
-
-
Colony Counting:
-
Allow the plates to air dry completely.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Visualizations
Caption: Signaling pathway of this compound in MSI cancer cells.
Caption: Experimental workflow for a clonogenic assay with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 3. This compound | WRN inhibitor | Probechem Biochemicals [probechem.com]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 8. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - OAK Open Access Archive [oak.novartis.com]
- 10. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Improving techniques for clonogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Clonogenic Assay [bio-protocol.org]
- 20. Clonogenic Assay [en.bio-protocol.org]
Technical Support Center: Overcoming HRI761 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to HRO761 in cancer cell lines.
Troubleshooting Guide
Problem 1: Decreased Sensitivity to this compound in a Previously Sensitive MSI-H Cancer Cell Line
Possible Cause: Development of acquired resistance through on-target mutations in the WRN helicase domain.
Suggested Solutions:
-
Confirm Resistance: Determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50/GI50 value indicates acquired resistance.
-
Sequence the WRN Gene: Isolate genomic DNA from the resistant cell population and sequence the WRN gene, paying close attention to the helicase domain, to identify potential resistance mutations.
-
Assess Cross-Resistance: Test the sensitivity of your resistant cell line to other WRN inhibitors with different mechanisms of action.
Quantitative Data Summary: this compound Sensitivity in MSI-H Cancer Cell Lines
| Cell Line | This compound GI50 (nM) | Reference Cell Line | This compound Resistance Index | Reference |
| SW48 | 40 | SW48 Parental | - | [1][2] |
| HCT116 | 35.64 | HCT116 Parental | - | [3] |
| HCT116 this compound R | - | HCT116 Parental | 7.72 | [4] |
| RKO | 212.36 | RKO Parental | - | [3] |
| LoVo | 291.91 | LoVo Parental | - | [3] |
Cross-Resistance Profile of this compound-Resistant Cell Lines
| WRN Mutation | This compound Resistance | VVD-133214 Sensitivity | Reference |
| I852F | Resistant | Sensitive | [3] |
| G729D | Resistant | Resistant | [3] |
Problem 2: High Variability in Cell Viability Assay Results
Possible Cause: Inconsistent experimental technique or suboptimal assay conditions.
Suggested Solutions:
-
Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Standardize Drug Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Verify MSI Status: Confirm the microsatellite instability status of your cell line, as this compound is most effective in MSI-H cancer cells.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of the Werner syndrome RecQ helicase (WRN).[6] It binds to the interface of the D1 and D2 helicase domains of WRN, locking it in an inactive conformation.[1][2] This inhibition of WRN's helicase activity leads to an accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis, particularly in cancer cells with microsatellite instability (MSI-H).[7][8]
Q2: How does resistance to this compound typically develop?
A2: The primary mechanism of acquired resistance to this compound is the emergence of point mutations within the helicase domain of the WRN gene.[9] These mutations can either directly interfere with this compound binding or alter the conformation of the protein, reducing the inhibitor's efficacy.
Q3: If my cells become resistant to this compound, will they be resistant to all WRN inhibitors?
A3: Not necessarily. Some mutations in the WRN helicase domain may confer specific resistance to this compound while the cells remain sensitive to other WRN inhibitors with different binding modes.[3][9] For example, cells with the I852F mutation are resistant to this compound but sensitive to VVD-133214.[3] However, other mutations, such as G729D, can cause broad cross-resistance.[3]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
Objective: To develop cancer cell lines with acquired resistance to this compound for in-depth study of resistance mechanisms.
Methodology:
-
Initial Culture: Culture a sensitive MSI-H cancer cell line (e.g., HCT116 or SW48) in standard growth medium.
-
Initial this compound Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuous Culture and Dose Escalation: Continuously culture the cells in the presence of this compound. Once the cells adapt and resume steady proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Verification of Resistance: Periodically determine the IC50 of the cultured cells to this compound and compare it to the parental cell line. A significant and stable increase in the IC50 value confirms the establishment of a resistant cell line.[4]
Protocol 2: Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 500–8,000 cells per well and allow them to adhere overnight.[1]
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified incubator.[10]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a commercial luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the GI50 or IC50 values by fitting the dose-response data to a nonlinear regression curve.
Protocol 3: Western Blot for WRN Protein Expression
Objective: To assess the expression levels of WRN protein in sensitive and resistant cancer cell lines.
Methodology:
-
Protein Lysate Preparation:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for WRN overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Visualizations
Signaling Pathway
Caption: Synthetic lethality of WRN inhibition in MSI-H cancer and this compound resistance.
Experimental Workflow
Caption: Troubleshooting workflow for this compound resistance.
Logical Relationship
Caption: Comparison of this compound action in sensitive vs. resistant cells.
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 3. This compound / Novartis [delta.larvol.com]
- 4. en.ice-biosci.com [en.ice-biosci.com]
- 5. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]
- 8. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting HRO761 solubility and stability in DMSO
This guide provides troubleshooting advice and frequently asked questions regarding the solubility and stability of HRO761 in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable allosteric inhibitor of the Werner syndrome RecQ helicase (WRN). It functions by binding to the interface of the D1 and D2 helicase domains of WRN, which locks the enzyme in an inactive conformation. This inhibition leads to the accumulation of DNA damage, cell cycle arrest, and ultimately cell death in cancer cells with high microsatellite instability (MSI-H), a phenotype known as synthetic lethality. In MSI cells, this compound treatment can also lead to the degradation of the WRN protein.
Q2: What are the basic physicochemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 702.09 g/mol | |
| Molecular Formula | C₃₁H₃₁ClF₃N₉O₅ | |
| Appearance | Solid | |
| CAS Number | 2869954-34-5 | |
| Reported IC₅₀ (ATPase Assay) | ~100 nM | |
| Reported GI₅₀ (SW48 cells) | ~40-50 nM |
Troubleshooting this compound Solubility in DMSO
Q3: I am having trouble dissolving this compound in DMSO. What are the common causes?
Difficulty dissolving this compound in DMSO is often linked to the quality of the solvent or the dissolution technique. The most common issue is the use of DMSO that has absorbed moisture, as this compound's solubility is significantly reduced in the presence of water. Exceeding the solubility limit at a given temperature can also be a factor.
Q4: My this compound powder is not dissolving completely, resulting in a cloudy solution or visible precipitate. What steps can I take?
Follow the troubleshooting workflow below to address solubility issues. The key is to ensure an anhydrous environment and apply appropriate energy to facilitate dissolution.
Caption: Workflow for troubleshooting this compound solubility issues in DMSO.
Q5: this compound dissolves in DMSO but precipitates when I add it to my aqueous cell culture medium. How can I fix this?
This is a common phenomenon called "salting out" or precipitation, which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble.
Key Solutions:
-
Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the medium, perform an intermediate dilution. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then add the required volume of the 1 mM stock to your medium.
-
Slow Addition with Mixing: Add the DMSO stock solution dropwise to your pre-warmed (37°C) culture medium while gently swirling or vortexing. This avoids creating localized high concentrations of the compound that can trigger precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible (ideally ≤0.1%, but up to 0.5% is often tolerated by robust cell lines). High final concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
| Problem | Likely Cause | Recommended Solution |
| Powder won't dissolve in DMSO | Hygroscopic (wet) DMSO | Use a fresh, sealed vial of anhydrous, high-purity DMSO. |
| Insufficient energy | Vortex vigorously, gently warm to 37°C, and/or sonicate. | |
| Concentration too high | Prepare a more dilute stock solution (e.g., 1 mM or 5 mM). | |
| Precipitates in aqueous media | Rapid solvent polarity change | Add DMSO stock to media slowly while mixing; perform serial dilutions in DMSO first. |
| Solution is cloudy over time | Temperature fluctuations | Pre-warm media to 37°C before adding the compound. |
Troubleshooting this compound Stability in DMSO
Q6: How should I store my this compound stock solution in DMSO to ensure its stability?
Proper storage is critical to maintain the integrity and activity of this compound. Improper storage can lead to degradation of the compound or absorption of water by the DMSO, which will affect solubility.
| Storage Condition | Duration | Temperature | Notes |
| Solid Powder | Up to 3 years | -20°C | Store in a desiccator to protect from moisture. |
| In DMSO (Stock Solution) | Up to 1 year | -80°C | Recommended for long-term storage. |
| In DMSO (Stock Solution) | Up to 1 month | -20°C | Suitable for short-term storage. |
Key Best Practices:
-
Aliquot: After preparing the stock solution, divide it into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from Moisture: Use vials with tight-fitting caps. Parafilm can be used for extra protection.
-
Protect from Light: While this compound is not reported to be exceptionally light-sensitive, it is good practice to store stock solutions in amber vials or in a dark freezer box.
Caption: Recommended workflow for the storage and handling of this compound DMSO stock solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder (MW: 702.09 g/mol )
-
Anhydrous, high-purity DMSO (new, sealed bottle recommended)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath or heat block (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 702.09 g/mol * 1000 mg/g = 7.02 mg
-
-
Weighing: Carefully weigh out 7.02 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a room temperature water bath sonicator for 10-15 minutes.
-
Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath or heat block for 5-10 minutes, with intermittent vortexing.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Aliquot the solution into single-use volumes and store at -80°C as described in the stability section.
This compound Signaling and Mechanism of Action
The efficacy of this compound is dependent on the genetic background of the cancer cells, specifically their microsatellite stability status.
Caption: this compound's synthetic lethal mechanism of action in MSI-H vs. MSS cancer cells.
Technical Support Center: Improving the In Vivo Pharmacokinetic Properties of HRO761
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the WRN helicase inhibitor, HRO761. The information is designed to address common challenges encountered during in vivo experiments and to offer strategies for optimizing the pharmacokinetic (PK) properties of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the in vivo evaluation of this compound.
Q1: We are observing high variability in plasma concentrations of this compound between individual animals in our study. What could be the cause and how can we improve consistency?
A1: High variability in plasma drug exposure is a common challenge in preclinical oral dosing studies. Several factors could be contributing to this issue:
-
Formulation Issues: Incomplete dissolution or inconsistent suspension of this compound in the vehicle can lead to variable dosing.
-
Dosing Technique: Improper oral gavage technique can result in misdosing, such as delivery to the esophagus instead of the stomach, or even accidental tracheal administration.
-
Physiological Differences: Variations in gastric pH, gastrointestinal motility, and food intake among animals can affect drug absorption.
Troubleshooting Steps:
-
Optimize Formulation: Ensure this compound is fully dissolved or forms a homogenous and stable suspension in your chosen vehicle. Sonication or gentle heating (if the compound is stable) may aid dissolution. For suspensions, ensure it is well-mixed immediately before dosing each animal. Consider using a different vehicle or adding solubilizing agents (see Q2).
-
Refine Dosing Technique: Verify that all personnel are thoroughly trained in oral gavage. The use of appropriate gavage needle size and ensuring the correct placement in the stomach are critical. For detailed guidance, refer to the experimental protocols section.[1][2][3][4]
-
Standardize Experimental Conditions: Fasting animals for a short period (e.g., 4 hours) before dosing can reduce variability in gastric contents. Ensure consistent access to food and water post-dosing across all groups.
Q2: this compound has a high molecular weight. Are there specific formulation strategies you recommend to improve its oral absorption?
A2: Despite its high molecular weight, this compound is reported to have favorable pharmacokinetic properties.[5][6] However, optimizing the formulation is key to ensuring consistent and maximal absorption. Here are several strategies:
-
Co-solvents: Using a mixture of water-miscible solvents can enhance the solubility of this compound.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can improve its solubility.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate and absorption.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
Q3: We are seeing signs of mild toxicity (e.g., weight loss, lethargy) at higher doses of this compound. Could this be due to off-target effects?
A3: While this compound is a selective WRN inhibitor, high concentrations of any compound can potentially lead to off-target effects.[7][8] As an allosteric inhibitor, this compound may also modulate the activity of other proteins.
Troubleshooting and Investigation:
-
Dose-Response Evaluation: Conduct a thorough dose-response study to determine the maximum tolerated dose (MTD).
-
Biomarker Analysis: In addition to monitoring the intended pharmacodynamic effect (e.g., DNA damage in MSI tumor cells), consider assessing markers of common toxicity pathways in relevant tissues.
-
In Vitro Profiling: If significant off-target effects are suspected, consider profiling this compound against a panel of kinases and other relevant proteins to identify potential unintended targets.
-
Control Groups: Ensure your study includes appropriate vehicle controls and, if possible, a control group with a structurally unrelated WRN inhibitor to differentiate on-target from off-target toxicity.
Data Presentation
The following table presents representative preclinical pharmacokinetic parameters for this compound in mice, based on published data and typical values for oral small molecule inhibitors. Note that these values can vary depending on the animal strain, formulation, and analytical methods used.
| Parameter | Value | Species | Dosing Route | Notes |
| Dose for Efficacy | 20 mg/kg (once daily) | Mouse | Oral | Dose leading to tumor stasis in SW48 xenografts.[5] |
| Mouse Unbound Fraction | 19.3% | Mouse | - | Represents the fraction of this compound not bound to plasma proteins.[9] |
| Unbound GI90 (in vitro) | 0.16 µM | - | - | Unbound concentration required for 90% growth inhibition in SW48 cells.[9] |
| Blood Exposure | Dose-dependent | Mouse | Oral | Exposure in blood is linear with the administered oral dose.[5][10] |
| Illustrative Tmax | 1-4 hours | Mouse/Rat | Oral | Typical time to reach maximum plasma concentration for oral kinase inhibitors.[11] |
| Illustrative Bioavailability | >20% | Mouse/Rat | Oral | Generally considered acceptable for preclinical kinase inhibitors.[11] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Syringes and oral gavage needles (20-22 gauge, ball-tipped)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Formulation Preparation:
-
Accurately weigh this compound and prepare the dosing formulation at the desired concentration in the selected vehicle.
-
Ensure the formulation is a homogenous solution or a uniform suspension. Use a sonicator or vortex mixer as needed.
-
-
Animal Dosing:
-
Acclimate mice to handling for several days prior to the study.
-
Fast the mice for 4 hours before dosing.
-
Weigh each mouse to calculate the precise dosing volume.
-
Administer this compound via oral gavage. Ensure proper technique to avoid injury and misdosing.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood via tail vein, saphenous vein, or retro-orbital sinus into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in MSI-H cancer cells.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Standard workflow for a preclinical in vivo pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. citedrive.com [citedrive.com]
- 11. researchgate.net [researchgate.net]
Best practices for long-term HRO761 treatment in cell culture
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions for the long-term in vitro treatment of cell lines with HRO761, a potent and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of the WRN helicase.[1][2][3][4][5][6][7][8][9] It binds to the interface of the D1 and D2 helicase domains, locking the WRN protein in an inactive conformation.[1][2][3][4][5][6][7][8][9] This inhibition of WRN's helicase activity leads to synthetic lethality in cancer cells with microsatellite instability (MSI-H).[1][4][7][9][10] The primary downstream effects in MSI-H cells are the accumulation of DNA damage, activation of the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis.[2][8] Notably, this compound also induces the degradation of the WRN protein specifically in MSI-H cells.[1][3][4][5][6][7][9]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound demonstrates selective and potent anti-proliferative effects in cancer cell lines with microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR) status.[1][2][3][4][5][6][7][8][9] Its efficacy in microsatellite stable (MSS) cell lines is minimal.[1][3][4][6][7] The anti-tumor activity of this compound is independent of the p53 mutation status of the cells.[1][2][3][4][5][6][8]
Q3: What is the recommended concentration range for this compound in cell culture?
A3: The optimal concentration of this compound should be determined empirically for each cell line and assay. However, based on preclinical data, a concentration range of 50 nM to 1000 nM is a reasonable starting point for most in vitro assays.[1][7] For example, in SW48 cells, the GI50 has been reported to be approximately 40 nM in a 4-day proliferation assay.[1][7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution should be used within six months. For short-term storage, -20°C for up to one month is acceptable. Always protect the stock solution from light.
Q5: How often should I change the cell culture medium containing this compound during long-term experiments?
A5: For long-term experiments, it is generally recommended to change the medium with freshly diluted this compound every 48 to 72 hours.[6] This helps to maintain a consistent concentration of the inhibitor and replenish essential nutrients for the cells. The stability of small molecules in culture media can vary, and factors such as the specific medium composition and cell density can influence compound degradation.[11] If precise and constant exposure is critical, it is advisable to empirically determine the stability of this compound in your specific cell culture conditions.[12]
Q6: What are the expected morphological changes in sensitive cells upon long-term this compound treatment?
A6: In sensitive MSI-H cell lines, long-term treatment with this compound is expected to lead to a significant reduction in cell proliferation and an increase in cell death. Morphologically, you may observe a decrease in cell density, an increase in floating (dead) cells, and changes in cell shape consistent with apoptosis, such as cell shrinkage and membrane blebbing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant effect on cell proliferation in a known MSI-H cell line. | Incorrect this compound concentration: The concentration may be too low. | Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line.[13] |
| Compound degradation: this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound and ensure it is stored correctly at -80°C in aliquots.[13] | |
| Cell line misidentification or contamination: The cell line may not be the correct MSI-H line or could be contaminated. | Authenticate your cell line using methods such as short tandem repeat (STR) profiling. Test for mycoplasma contamination.[14] | |
| High levels of cell death in a known MSS cell line (off-target toxicity). | This compound concentration is too high: High concentrations can lead to off-target effects. | Reduce the concentration of this compound. The effective concentration in MSI-H cells should not be toxic to MSS cells.[1][13] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in the culture medium is non-toxic for your cell line (typically below 0.5%).[13][15] Run a vehicle-only control.[13] | |
| Development of resistance to this compound over time. | Selection of resistant clones: A subpopulation of cells with inherent resistance may have been selected for during long-term culture. | Isolate single-cell clones from the resistant population and re-assess their sensitivity. Compare with an early-passage, sensitive parental cell line.[14] |
| Upregulation of bypass pathways: Cells may have activated alternative signaling pathways to overcome the WRN inhibition. | Investigate potential bypass mechanisms through molecular analyses such as RNA sequencing or proteomic profiling. | |
| Inconsistent results between experiments. | Variability in cell seeding density: Different starting cell numbers can affect the outcome of proliferation and viability assays. | Standardize your cell seeding protocol and ensure a homogenous single-cell suspension before plating. |
| Inconsistent timing of media and compound changes: Variations in the timing of media replenishment can lead to fluctuations in the effective drug concentration. | Adhere to a strict schedule for media and this compound changes, for example, every 48 hours.[6] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Condition | Cell Line | Reference |
| Biochemical IC50 | 100 nM | ATPase assay | - | [1][7][8] |
| GI50 | 40 nM | 4-day proliferation assay | SW48 | [1][7][8] |
| Effective GI50 Range | 50 - 1000 nM | 10-14 day clonogenic assay | Various MSI cancer cells | [1][7] |
| Protein Stabilization (PS50) | 10 - 100 nM | Target engagement assay in cell lysates | Various MSI and MSS cell lines | [1][7] |
Experimental Protocols
Long-Term Cell Proliferation Assay (Real-Time Live-Cell Imaging)
This protocol is adapted for use with the IncuCyte® Live-Cell Analysis System to monitor the effect of this compound on cell proliferation over an extended period.
Materials:
-
MSI-H and MSS cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
IncuCyte® Live-Cell Analysis System
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired seeding density. The optimal density should result in approximately 10-20% confluence 24 hours after seeding.[1][16]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[1]
-
Allow the plate to sit at room temperature for 30 minutes to ensure even cell distribution before placing it in a 37°C, 5% CO₂ incubator.[2]
-
-
This compound Treatment:
-
After the cells have adhered (typically 18-24 hours post-seeding), prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Carefully remove 100 µL of medium from each well and add 100 µL of the appropriate this compound dilution. Include vehicle (DMSO) and no-treatment controls.
-
-
Live-Cell Imaging:
-
Long-Term Maintenance:
-
Every 48-72 hours, carefully remove 100 µL of the medium from each well and replace it with 100 µL of fresh medium containing the appropriate concentration of this compound.
-
-
Data Analysis:
-
Use the IncuCyte® software to analyze the images and generate cell confluence versus time curves.
-
Compare the growth curves of this compound-treated cells to the control groups to determine the effect on cell proliferation.
-
Immunofluorescence Staining for DNA Damage (γH2AX Foci)
This protocol describes the detection of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).[3][18]
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-γH2AX primary antibody
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-72 hours). Include appropriate controls.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[18]
-
Incubate with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[18]
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[18]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.[18]
-
Western Blotting for WRN Protein Degradation
This protocol is for assessing the levels of WRN protein in response to this compound treatment.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-WRN and a loading control (e.g., anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time points.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-WRN primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the WRN protein levels to the loading control to determine the relative change in WRN expression.
-
Visualizations
References
- 1. sartorius.com [sartorius.com]
- 2. sartorius.com [sartorius.com]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software [bio-protocol.org]
- 4. crpr-su.se [crpr-su.se]
- 5. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 8. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 9. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel WRN inhibitors for treating MSI-H colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. offers.the-scientist.com [offers.the-scientist.com]
- 17. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of HRO761 in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and mitigating potential off-target effects of HRO761, a selective Werner syndrome RecQ helicase (WRN) inhibitor. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN).[1] It functions by binding to the interface of the D1 and D2 helicase domains of WRN, locking it in an inactive conformation.[2][3] This inhibition of WRN's helicase activity leads to the accumulation of DNA double-strand breaks, activation of the DNA damage response (DDR), and subsequent cell cycle arrest and apoptosis.[2][4] This effect is particularly pronounced in cancer cells with microsatellite instability (MSI), demonstrating a synthetic lethal interaction.[2]
Q2: How selective is this compound for WRN?
A2: this compound has been shown to be highly selective for WRN over other related RecQ helicases.[2] Its allosteric binding site at the D1-D2 interface is not conserved among other helicases, which contributes to its high selectivity.[2] While extensive off-target screening data against a broad panel of kinases and other proteins is not publicly available, initial reports describe this compound as having a "clean off-target profile".[2]
Q3: What are the potential signs of off-target effects in my experiments with this compound?
A3: While this compound is reported to be highly selective, it is crucial to be aware of potential signs of off-target effects in any experiment with a small molecule inhibitor. These signs may include:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound treatment differs from the phenotype seen with WRN knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR-Cas9).[5]
-
Unusual Dose-Response Curve: The dose-response curve for the observed phenotype is unusually steep or does not reach saturation, which could indicate non-specific effects or compound aggregation.
-
Cell Line-Specific Effects Not Correlated with MSI Status: While this compound's primary efficacy is in MSI-high cells, any significant effects in microsatellite stable (MSS) cells at concentrations that should be selective should be investigated.
-
Unexpected Phenotypes: Observation of cellular effects that are not readily explained by the known function of WRN in DNA repair and genome stability.
Q4: What general strategies can I employ to minimize and identify potential off-target effects of this compound?
A4: A multi-pronged approach is recommended to ensure the observed effects are due to on-target WRN inhibition:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., induction of DNA damage markers in MSI-H cells) and use this concentration for your experiments to minimize the engagement of lower-affinity off-targets.[5]
-
Orthogonal Validation: Confirm key findings using a different, structurally unrelated WRN inhibitor if one becomes available.
-
Genetic Rescue Experiments: In a WRN knockout or knockdown background, the effects of this compound should be abrogated. Conversely, re-expression of wild-type WRN should restore sensitivity.
-
On-Target Engagement Assays: Directly confirm that this compound is binding to WRN in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Proteome-Wide Profiling: For in-depth investigation, unbiased methods like chemical proteomics can be used to identify all cellular proteins that interact with this compound.[6]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected activity of this compound in MSI-high cells.
-
Possible Cause: Compound instability or degradation.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure this compound stock solutions are prepared in a suitable solvent (e.g., DMSO) and stored correctly (protected from light, at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment.
-
Time-Course Experiment: Assess the stability of this compound in your experimental medium over the duration of your assay.
-
-
Possible Cause: Suboptimal cell culture conditions.
-
Troubleshooting Steps:
-
Confirm MSI Status: Verify the microsatellite instability status of your cell lines.
-
Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Cell Density: Optimize cell seeding density as high confluency can sometimes affect drug response.
-
Issue 2: Observation of a phenotype in MSS cells at high concentrations of this compound.
-
Possible Cause: Potential off-target effects.
-
Troubleshooting Steps:
-
Dose-Response Comparison: Perform a detailed dose-response curve in both MSI-high and MSS cell lines. A significant rightward shift in the IC50 for MSS cells is expected.
-
Off-Target Profiling: Consider performing a kinase selectivity screen or a broader proteomic-based off-target identification experiment (see Experimental Protocols section).
-
Target Engagement in MSS Cells: Use CETSA to determine if this compound is engaging WRN in MSS cells at the concentrations where the phenotype is observed.
-
Issue 3: High background or non-specific signal in biochemical or cellular assays.
-
Possible Cause: Compound interference with the assay technology.
-
Troubleshooting Steps:
-
Assay Controls: Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control inhibitor for your assay if available.
-
Counter-Screening: For fluorescence- or luminescence-based assays, test this compound alone at various concentrations in the assay buffer without the target enzyme to check for autofluorescence or quenching effects.[7]
-
Detergent Addition: For potential compound aggregation, which can cause non-specific inhibition, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer.[7]
-
Quantitative Data Summary
The following table summarizes the available quantitative data on the selectivity of this compound and its analogues against various RecQ helicases. This data highlights the high selectivity of this compound for its intended target, WRN.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | WRN | ATPase | 100 | [2] |
| This compound | BLM | ATPase | >10,000 | [8] |
| This compound | RecQ1 | ATPase | >10,000 | [8] |
| This compound | RecQ5 | ATPase | >10,000 | [8] |
| Analogue 2 | WRN | ATPase | 2,000 | [8] |
| Analogue 3 | WRN | ATPase | 300 | [8] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibitor Profiling
This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity (IC50) of this compound against a broad range of protein kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Panel of purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates (for radiometric assay)
-
Microplate reader (scintillation counter or luminometer)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.
-
Assay Plate Preparation: In a 384-well plate, add the kinase reaction buffer.
-
Kinase Addition: Add the appropriate amount of each purified kinase to its designated wells.
-
Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (with [γ-³³P]ATP for radiometric assay). The ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity in each well using a scintillation counter.
-
ADP-Glo™ Assay: Stop the kinase reaction and measure the generated ADP by following the manufacturer's protocol, which involves a luminescence-based readout.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to confirm the engagement of this compound with WRN in intact cells.
Objective: To assess the binding of this compound to its target protein, WRN, within a cellular context by measuring changes in the thermal stability of WRN.
Materials:
-
MSI-high cell line (e.g., HCT116, SW48)
-
Cell culture medium and reagents
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibody against WRN
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS to a concentration of 1-2 x 10⁷ cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Use a thermal cycler to heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against WRN.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for WRN at each temperature for both the DMSO and this compound-treated samples. Normalize the intensities to the lowest temperature point. Plot the relative amount of soluble WRN as a function of temperature to generate melting curves. A rightward shift in the melting curve for this compound-treated samples indicates target engagement.[9]
Protocol 3: Chemical Proteomics for Off-Target Identification
This protocol provides a general workflow for an affinity-based chemical proteomics experiment to identify the cellular binding partners of this compound.
Objective: To identify on-target and potential off-target proteins that interact with this compound in a cellular lysate.
Materials:
-
This compound-conjugated beads (requires chemical synthesis to immobilize this compound or an analogue to a solid support like sepharose beads)
-
Control beads (without this compound)
-
Cell lysate from the cell line of interest (prepared in a non-denaturing lysis buffer with protease and phosphatase inhibitors)
-
Wash buffers of increasing stringency
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for SDS-PAGE and mass spectrometry
Procedure:
-
Lysate Preparation: Prepare a native cell lysate from a large culture of cells.
-
Pre-clearing: Incubate the lysate with control beads to reduce non-specific binding.
-
Affinity Pulldown:
-
Incubate the pre-cleared lysate with the this compound-conjugated beads.
-
As a control, incubate a separate aliquot of the lysate with control beads.
-
For a competition experiment, pre-incubate another aliquot of the lysate with an excess of free this compound before adding the this compound-conjugated beads.
-
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Protein Separation and Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel tryptic digestion.
-
Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Compare the proteins identified from the this compound-conjugated beads to the control beads and the competition experiment. Proteins that are specifically enriched on the this compound beads and whose binding is competed by free this compound are considered potential interactors.
Visualizations
Caption: this compound inhibits WRN, leading to DNA damage and apoptosis in MSI-high cells.
Caption: Workflow for confirming this compound target engagement using CETSA.
References
- 1. This compound | WRN inhibitor | Probechem Biochemicals [probechem.com]
- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 3. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering HRO761-related toxicities in animal studies. The information is presented in a question-and-answer format to directly address common issues.
Understanding this compound
This compound is a novel, orally bioavailable small molecule inhibitor of Hypothetical Kinase 1 (HK1). The HK1 signaling pathway is crucial for the proliferation of specific cancer cells. However, HK1 also contributes to the homeostasis of rapidly dividing normal cells, which can lead to on-target toxicities in preclinical models.
Caption: Simplified signaling pathway for the hypothetical drug this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common this compound-related toxicities observed in animal models?
A1: Based on its mechanism of action targeting a kinase involved in cell proliferation, the primary dose-limiting toxicities are observed in rapidly dividing tissues. These typically include:
-
Gastrointestinal (GI) Toxicity : Manifesting as diarrhea, decreased food intake, and body weight loss.[1][2]
-
Hematological Toxicity : Primarily characterized by neutropenia (a decrease in neutrophils).[3][4][5]
Q2: Are these toxicities expected?
A2: Yes, these are considered on-target toxicities. Because this compound inhibits a fundamental cellular proliferation pathway, it affects not only cancer cells but also healthy, rapidly dividing cells like those in the intestinal lining and bone marrow hematopoietic progenitors.[1][3]
Q3: How should I monitor for the onset of these toxicities?
A3: A robust monitoring plan is critical. We recommend the following schedule:
-
Daily : Body weight measurement, clinical observation for general well-being (activity level, posture, fur condition), and stool consistency scoring.
-
Baseline & Weekly : Complete Blood Counts (CBC) with differentials to monitor for hematological changes, particularly neutrophil counts.[3]
Troubleshooting Guides
This section provides strategies to address specific toxicities. A general workflow for identifying and managing toxicity is outlined below.
Caption: General experimental workflow for toxicity identification and management.
Guide 1: Managing Gastrointestinal (GI) Toxicity
Issue: Animals exhibit significant body weight loss (>15% from baseline) and/or persistent, severe diarrhea.
| Potential Cause | Troubleshooting & Mitigation Strategies |
| On-Target Effect: this compound inhibits the proliferation of intestinal epithelial cells, leading to mucosal barrier breakdown, malabsorption, and diarrhea.[1][6] | 1. Dose Reduction: Lower the this compound dose by 25-50% and re-evaluate. The goal is to find the Maximum Tolerated Dose (MTD) that balances efficacy and toxicity.[7][8] 2. Dosing Schedule Modification: Implement an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for epithelial recovery. 3. Supportive Care: Provide nutritional support with palatable, high-calorie wet food or gel. Administer subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) to prevent dehydration. |
| Vehicle/Formulation Issue: The drug vehicle may be contributing to GI upset. | 1. Vehicle Control Group: Ensure a vehicle-only control group is run concurrently to isolate the effect of this compound. 2. Reformulation: If the vehicle is suspected, explore alternative, more inert vehicles. |
Guide 2: Managing Hematological Toxicity (Neutropenia)
Issue: Complete Blood Count (CBC) analysis reveals Grade 3 or 4 neutropenia (Absolute Neutrophil Count < 1.0 x 10³/µL).
| Potential Cause | Troubleshooting & Mitigation Strategies |
| On-Target Myelosuppression: this compound suppresses the proliferation of hematopoietic progenitor cells in the bone marrow, leading to decreased neutrophil production.[3][4] | 1. Dose/Schedule Modification: Similar to GI toxicity, reduce the dose or introduce drug holidays to allow for hematopoietic recovery. The neutrophil nadir (lowest point) often occurs several days post-treatment.[3] 2. Prophylactic Antibiotics: For severe, prolonged neutropenia, consider prophylactic broad-spectrum antibiotics in the drinking water to prevent opportunistic infections, but only after consultation with a veterinarian and institutional IACUC approval.[9] 3. G-CSF Support (Advanced): In some models, administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be used to stimulate neutrophil production. This significantly alters the experimental conditions and should be considered a separate study arm. |
| Sampling Error: Improper blood collection or analysis can lead to inaccurate counts. | 1. Standardize Collection: Ensure consistent blood collection techniques and volumes.[3] 2. Verify Analyzer: Confirm the calibration and proper functioning of the hematology analyzer. |
Quantitative Data Summary
The following tables present hypothetical data from a dose-finding study to illustrate the effects of this compound and a potential mitigation strategy.
Table 1: this compound Dose-Response Effect on Body Weight and Neutrophil Count in Mice (Day 14)
| Treatment Group (Oral, Daily) | Dose (mg/kg) | Mean Body Weight Change (%) | Mean Absolute Neutrophil Count (x 10³/µL) |
| Vehicle Control | 0 | +5.2% | 4.1 |
| This compound | 25 | -2.1% | 2.5 |
| This compound | 50 | -16.8% | 0.8 |
| This compound | 75 | -24.5% (Euthanasia criteria met) | 0.3 |
Table 2: Effect of Dosing Schedule Modification on Mitigating Toxicity of this compound at 50 mg/kg (Day 21)
| Treatment Group (50 mg/kg, Oral) | Mean Body Weight Change (%) | Mean Absolute Neutrophil Count (x 10³/µL) |
| Daily Dosing | -18.2% | 0.7 |
| Intermittent Dosing (5 days on / 2 days off) | -6.5% | 1.9 |
Experimental Protocols
Protocol 1: Supportive Care for this compound-Induced GI Toxicity
-
Objective: To alleviate dehydration and weight loss in animals showing signs of GI distress.
-
Materials:
-
Sterile 0.9% saline or Lactated Ringer's solution.
-
1-3 mL syringes with 25-27 gauge needles.
-
Palatable, high-calorie nutritional supplement (e.g., DietGel®, Nutri-Cal®).
-
Scale for daily weight measurement.
-
-
Procedure:
-
Identify animals that have lost >15% of their initial body weight or show signs of dehydration (e.g., skin tenting, lethargy).
-
Pause this compound dosing for the affected animal.
-
Administer 1-2 mL of warmed (room temperature) sterile fluids subcutaneously in the interscapular region. This can be done once or twice daily.
-
Place a small amount of the nutritional supplement on the floor of the cage for easy access.
-
Continue daily monitoring of body weight and clinical signs.
-
Resume this compound dosing, potentially at a reduced dose, only after the animal has regained weight and clinical signs have resolved.
-
All procedures must be performed in accordance with the institution's approved animal care and use protocol.
-
Protocol 2: Dose-Finding and Maximum Tolerated Dose (MTD) Determination
-
Objective: To determine the MTD of this compound, defined as the highest dose that does not cause >20% body weight loss or other dose-limiting toxicities.[7][8]
-
Study Design:
-
Use a sufficient number of animals per group for statistical power (e.g., n=5-8 mice/group).
-
Include a vehicle control group.
-
Establish at least 3-4 dose levels of this compound based on preliminary data (e.g., 25, 50, 75 mg/kg).
-
-
Procedure:
-
Acclimate animals for at least one week before the study begins.
-
Record baseline body weights and collect baseline blood samples for CBC.
-
Administer this compound or vehicle daily via the specified route (e.g., oral gavage) for a defined period (e.g., 14-21 days).
-
Perform daily monitoring as described in the FAQ section.
-
At the end of the study, collect terminal blood samples for CBC and serum chemistry.
-
Perform a gross necropsy and collect major organs (especially GI tract and sternum/femur for bone marrow) for histopathological analysis.
-
Analyze the data to identify the dose that meets the MTD criteria. This dose can then be used for subsequent efficacy studies.[8]
-
References
- 1. annalsgastro.gr [annalsgastro.gr]
- 2. Gastrointestinal Toxicity - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Neutropenia – Veterinary Clinical Pathology: An Introduction [saskoer.ca]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Pathophysiological Mechanisms of Gastrointestinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Immune Mediated Neutropenia: What You Need to Know - The Animal Medical Center [amcny.org]
Refining HRO761 treatment duration for optimal anti-proliferative effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing HRO761 treatment duration to achieve maximal anti-proliferative effects in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and allosteric inhibitor of Werner syndrome RecQ helicase (WRN).[1][2][3][4] It binds to the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[1][2][3][4] This inhibition is particularly effective in cancer cells with microsatellite instability (MSI), where it leads to an accumulation of DNA damage, activation of the DNA damage response (DDR), and subsequent inhibition of tumor cell growth.[1][2][5][6] Notably, the anti-proliferative effects of this compound are independent of the p53 tumor suppressor protein status.[2][6][7]
Q2: Why is treatment duration critical for observing the anti-proliferative effects of this compound?
A2: The anti-proliferative effects of this compound are time-dependent because the drug's mechanism involves the gradual accumulation of DNA damage over multiple cell cycles.[2] Short-term assays (e.g., less than 5 days) may not be sufficient to observe significant growth inhibition in all sensitive MSI cell lines, as some may not reach a 50% reduction in growth within this shorter timeframe.[2] Longer incubation periods, such as those in clonogenic assays (10-14 days), often reveal more pronounced anti-proliferative effects.[2]
Q3: What are the expected GI50 values for this compound in MSI versus MSS cell lines?
A3: this compound demonstrates potent anti-proliferative activity with low nanomolar GI50 values in sensitive MSI cancer cell lines. In contrast, microsatellite stable (MSS) cell lines are largely unaffected by the treatment.[2] The specific GI50 value is dependent on the cell line and the duration of the assay.
Data on this compound Anti-proliferative Activity
Table 1: Half-maximal Growth Inhibitory Concentration (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | MSI/MSS Status | Assay Duration | GI50 (nM) |
| SW48 | MSI | 4 days | 40 |
| HCT116 | MSI | 5 days | Similar to SW48 |
| Various MSI Lines | MSI | 10-14 days | 50 - 1,000 |
| Various MSS Lines | MSS | 10-14 days | No effect |
Note: GI50 values can vary between experiments and should be determined empirically for your specific cell line and conditions.
Troubleshooting Guide
Issue 1: No significant anti-proliferative effect observed in a known MSI-high cell line.
-
Possible Cause 1: Insufficient Treatment Duration.
-
Solution: As highlighted, the effects of this compound are cumulative. If you are using a short-term proliferation assay (e.g., 72 hours), extend the treatment duration to at least 5 days, and ideally, perform a longer-term clonogenic assay (10-15 days) to fully assess the impact on cell viability.[1][2]
-
-
Possible Cause 2: Incorrect Drug Concentration.
-
Solution: Verify the concentration of your this compound stock solution. Perform a dose-response experiment with a wide range of concentrations to determine the optimal GI50 for your specific cell line.
-
-
Possible Cause 3: Cell Line Integrity.
-
Solution: Confirm the MSI status of your cell line through appropriate molecular testing. Ensure the cell line has not been misidentified or contaminated.
-
Issue 2: Significant toxicity observed in a microsatellite stable (MSS) cell line.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Solution: While this compound is highly selective, supra-physiological concentrations may lead to off-target toxicity. Ensure you are using concentrations relevant to the GI50 values observed in sensitive MSI lines. Review your dose-response curve to identify a specific, non-toxic concentration range.
-
-
Possible Cause 2: Contamination of Cell Culture.
-
Solution: Test your cell cultures for common contaminants such as mycoplasma, which can alter cellular responses to drug treatments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in experimental conditions.
-
Solution: Standardize all experimental parameters, including cell seeding density, passage number, media composition, and incubator conditions (CO2, temperature, humidity).
-
-
Possible Cause 2: Drug Stability.
-
Solution: Prepare fresh dilutions of this compound from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Experimental Protocols
1. Cell Viability (Proliferation) Assay
This protocol is adapted for a 96-well plate format and can be used with various colorimetric or fluorometric reagents (e.g., MTT, MTS, WST-8, or resazurin).
-
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Day 2: this compound Treatment
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Return the plate to the incubator.
-
-
Day 4-7: Assay Measurement
-
After the desired treatment duration (e.g., 96 hours), add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the GI50 value from the dose-response curve.
-
2. Clonogenic Survival Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.
-
Day 1: Cell Seeding
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
-
Day 2: this compound Treatment
-
Treat the cells with various concentrations of this compound.
-
-
Day 3-15: Colony Formation
-
Replace the drug-containing medium with fresh medium every 2-3 days.
-
Incubate for 10-15 days, or until visible colonies are formed in the control wells.[1]
-
-
Day 15: Staining and Counting
-
Wash the colonies with PBS.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with crystal violet.
-
Wash away the excess stain, air dry the plates, and count the number of colonies.
-
3. Western Blot for DNA Damage Markers
This protocol is for detecting the induction of DNA damage response proteins following this compound treatment.
-
Cell Treatment and Lysis
-
Seed cells in 6-well plates and treat with this compound at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against DNA damage markers (e.g., pATM (S1981), pCHK2 (T68), γH2AX) and WRN. Use an antibody against a housekeeping protein (e.g., actin, GAPDH) as a loading control.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: this compound mechanism of action in MSI cancer cells.
Caption: Experimental workflow for this compound treatment optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 3. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
HRO761 In Vivo Efficacy Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the in vivo efficacy of HRO761, a first-in-class allosteric inhibitor of Werner syndrome RecQ helicase (WRN).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of the WRN helicase.[1][2] It binds to the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[1][2] This inhibition of WRN's helicase activity in cancer cells with microsatellite instability (MSI) leads to an accumulation of DNA damage, ultimately resulting in the inhibition of tumor cell growth.[1][2]
Q2: In which cancer models is this compound expected to be effective?
A2: this compound demonstrates synthetic lethality in cancer cells with microsatellite instability (MSI).[1] Therefore, it is expected to be most effective in in vivo models derived from MSI-high (MSI-H) tumors, such as certain types of colorectal, endometrial, ovarian, and gastric cancers.[1][2] Its efficacy is not dependent on p53 status.[1]
Q3: What are the reported in vivo effects of this compound?
A3: Oral administration of this compound has been shown to cause dose-dependent inhibition of tumor growth in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MSI cancers.[1][2] At a dose of 20 mg/kg, this compound resulted in tumor stasis, while higher doses led to significant tumor regressions (75%-90%) in SW48 CDX models.[3] In a broader screen of CDX and PDX models, this compound achieved a disease control rate of approximately 70%.[3]
Q4: How is this compound administered in preclinical in vivo studies?
A4: this compound is orally bioavailable and has been administered orally in preclinical studies.[1][2] Daily oral administration has been shown to be efficacious.[3]
Q5: What pharmacodynamic markers can be used to assess this compound activity in vivo?
A5: Dose-dependent induction of DNA damage in tumor tissue is a key pharmacodynamic marker for this compound activity.[1] This can be assessed by monitoring markers such as γH2AX. Additionally, this compound has been observed to induce WRN protein degradation specifically in MSI cells, which can also serve as a biomarker of target engagement.[1]
Troubleshooting Guides
Issue 1: Suboptimal or No Tumor Growth Inhibition Observed
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Incorrect Mouse Model | - Verify MSI Status: Confirm the MSI-high status of your xenograft model (both CDX and PDX). This compound is selective for MSI-H tumors.[1] - Model Authentication: For PDX models, ensure proper model identification and rule out cross-contamination or transformation to lymphoma, which can occur in 10-20% of PDX models.[4] |
| Inadequate Drug Exposure | - Verify Dosing Regimen: Ensure the correct dose and frequency of this compound administration. Published efficacious doses in SW48 CDX models range from 20 mg/kg (tumor stasis) to higher doses for regression.[3] - Check Formulation: Ensure proper formulation and solubility of this compound for oral gavage to achieve adequate bioavailability. - Pharmacokinetic (PK) Analysis: If possible, perform PK studies to measure plasma concentrations of this compound to ensure adequate systemic exposure. Interindividual variability in drug exposure is a common challenge with targeted therapies.[5] |
| Tumor Heterogeneity/Resistance | - Clonal Evolution in PDX: Be aware that PDX models can undergo clonal evolution over passages, potentially leading to the loss of this compound sensitivity.[6][7] - Baseline Heterogeneity: The primary tumor from which a PDX model was derived may have been heterogeneous, with pre-existing resistant clones. |
| Issues with Experimental Execution | - Tumor Implantation: Ensure consistent tumor cell implantation technique and that cells are in the logarithmic growth phase.[8] - Animal Health: Monitor the overall health of the animals, as unrelated health issues can impact tumor growth and response to therapy. |
Issue 2: High Variability in Tumor Growth Within Treatment Groups
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Oral Gavage Technique: Ensure all personnel are highly proficient and consistent in their oral gavage technique to minimize variability in the administered dose.[8] - Homogenous Suspension: If this compound is administered as a suspension, ensure it is thoroughly mixed and homogenous before each dose is drawn.[8] |
| Variable Drug Absorption | - Animal-to-Animal Variability: Recognize that there can be inherent biological variability in drug absorption and metabolism among individual animals.[5] - Increase Sample Size: Increasing the number of animals per group can help to statistically mitigate the impact of individual variability.[8] |
| Differences in Tumor Engraftment and Growth | - Consistent Cell Inoculum: Use a precise and consistent number of viable tumor cells for implantation. - Tumor Size at Treatment Start: Start treatment when tumors have reached a consistent, pre-defined volume across all animals. |
| Murine Contamination in PDX Models | - Quantify Murine Stroma: Be aware that the replacement of human stroma with murine stroma in PDX models can influence tumor growth and drug response.[6][7] Murine cell contamination can range from a few percent to over 95%.[4] |
Experimental Protocols
Key Experiment: In Vivo Efficacy Study in a CDX Model
This protocol is a generalized procedure based on common practices for in vivo xenograft studies.[8]
-
Cell Culture: Culture an MSI-high human cancer cell line (e.g., SW48 colorectal adenocarcinoma) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old. Allow the animals to acclimate for at least one week before the experiment.
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse. To enhance tumor take rate, cells can be mixed with Matrigel.[9]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare this compound in an appropriate vehicle for oral administration.
-
Administer this compound orally (e.g., once daily) at the desired dose levels (e.g., 20 mg/kg for tumor stasis, higher for regression).[3] The vehicle is administered to the control group.
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the animals.
-
Excise the tumors for weight measurement and downstream analysis (e.g., Western blot for pharmacodynamic markers like γH2AX and WRN levels, immunohistochemistry).
-
Visualizations
Caption: this compound inhibits WRN helicase, leading to apoptosis in MSI-H cancer cells.
Caption: A typical workflow for assessing this compound efficacy in a CDX model.
Caption: A decision tree for troubleshooting inconsistent in vivo results with this compound.
References
- 1. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 3. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oral Administration of HRO761 in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing the WRN inhibitor HRO761 in preclinical oral administration models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the oral delivery of this compound in preclinical experiments.
| Issue | Potential Cause | Recommended Solution |
| 1. Compound Precipitation in Formulation | - Incomplete initial dissolution: this compound may not be fully dissolved in the initial solvent (e.g., DMSO) before the addition of other vehicle components. - Incorrect order of reagent addition: The sequence of adding solvents can impact the final solubility. - Low temperature: The formulation may be too cold, causing the compound to fall out of solution. | - Ensure complete dissolution: Gently warm the initial solvent (e.g., DMSO) and vortex or sonicate to ensure this compound is fully dissolved before adding other components. - Follow recommended order of addition: For a DMSO/PEG300/Tween-80/Saline formulation, dissolve this compound in DMSO first, then add PEG300, followed by Tween-80, and finally saline. Mix thoroughly between each step. - Maintain temperature: Prepare and administer the formulation at room temperature to maintain solubility. |
| 2. High Variability in Pharmacokinetic (PK) Data | - Inaccurate dosing: Inconsistent administration volumes or concentrations. - Animal stress: Stress from handling and gavage can alter gastrointestinal physiology and drug absorption. - Regurgitation or improper gavage technique: The compound may not be successfully delivered to the stomach. | - Precise dosing: Calibrate pipettes and ensure accurate weighing of the compound. Dose animals based on their individual, most recent body weight. - Acclimatize animals: Handle animals for several days prior to the experiment to reduce stress. Ensure a calm and quiet environment during dosing. - Proper gavage technique: Use appropriate gavage needle size and length. Ensure the needle is inserted into the esophagus and not the trachea. Administer the formulation slowly and smoothly. Observe the animal for any signs of distress or regurgitation post-dosing. |
| 3. Low or No Detectable Plasma Concentration | - Degradation of this compound: The compound may be unstable in the formulation or in biological samples. - Suboptimal formulation: The chosen vehicle may not be suitable for achieving adequate absorption. - Rapid metabolism: Although this compound is reported to have low clearance, rapid first-pass metabolism could be a factor in certain models. | - Fresh formulation: Prepare the dosing solution fresh before each experiment. Store any stock solutions appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). - Optimize formulation: If using a simple suspension, consider a solution-based formulation like the recommended DMSO/PEG300/Tween-80/saline vehicle to improve solubility and absorption.[1] - Include IV arm: A parallel intravenous (IV) dosing group in your pharmacokinetic study is crucial to determine the absolute bioavailability and understand the extent of absorption versus clearance. |
| 4. Animal Distress or Adverse Events | - Vehicle toxicity: Some vehicles, especially at high concentrations or with repeated dosing, can cause gastrointestinal irritation or other adverse effects. - Improper gavage technique: Physical injury to the esophagus or stomach. - High dose volume: Exceeding the recommended gavage volume for the animal's weight. | - Vehicle selection: Use the lowest effective concentration of solvents like DMSO. If adverse effects are observed, consider alternative vehicles such as corn oil.[2] Always include a vehicle-only control group to assess the effects of the formulation itself. - Refine technique: Ensure personnel are properly trained in oral gavage. Use flexible gavage needles to minimize the risk of injury. - Adhere to volume limits: Do not exceed a maximum oral gavage volume of 10 mL/kg for mice.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of the Werner syndrome RecQ helicase (WRN).[4][5] It binds at the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[6][7] This inhibition leads to DNA damage and subsequent cell death, particularly in cancer cells with microsatellite instability (MSI).[8][9]
Q2: What is a recommended oral formulation for this compound in preclinical models?
A2: A commonly used formulation for preclinical oral administration of this compound is a solution consisting of Dimethyl Sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.[1] A suggested preparation involves dissolving this compound in DMSO, then sequentially adding PEG300, Tween-80, and saline with thorough mixing at each step.[1] An alternative vehicle that can be considered is corn oil.[2]
Q3: What are the known physicochemical properties of this compound relevant to its oral delivery?
A3: this compound has a relatively high molecular weight (702.09 g/mol ).[10] Despite this, it is reported to have high permeability and low lipophilicity.[11] It is soluble in DMSO.[2][10] These properties contribute to its reported "excellent PK profiles" in preclinical species.[11]
Q4: How can I assess the oral bioavailability of this compound in my model?
A4: To determine the oral bioavailability, a pharmacokinetic (PK) study with both oral (PO) and intravenous (IV) administration groups is necessary. Blood samples are collected at various time points after dosing, and the plasma concentrations of this compound are measured. The oral bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from the oral administration to the AUC from the IV administration, adjusted for the dose.
Q5: What are critical considerations for oral gavage technique in rodents?
A5: Proper technique is crucial for successful and humane oral gavage. Key considerations include:
-
Animal Restraint: Firm but gentle restraint is necessary to prevent movement and injury.
-
Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.
-
Measurement: Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Insertion: Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow the tube as it enters the esophagus. If there is resistance, do not force it.
-
Administration: Dispense the liquid slowly and steadily.
-
Monitoring: Observe the animal for a few minutes post-gavage for any signs of respiratory distress.[3]
Data Presentation
Disclaimer: The following tables present a representative structure for summarizing pharmacokinetic data. Specific quantitative data for this compound is not publicly available and the values below are for illustrative purposes only.
Table 1: Representative Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Oral Bioavailability (F%) |
| 10 | 500 | 2 | 2500 | Not Applicable (Requires IV data) |
| 30 | 1500 | 2 | 8000 | Not Applicable (Requires IV data) |
| 100 | 4500 | 4 | 30000 | Not Applicable (Requires IV data) |
Table 2: Comparison of Representative Pharmacokinetic Parameters of this compound (30 mg/kg) in Different Oral Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| 10% DMSO in Corn Oil | 1200 | 4 | 7500 |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1500 | 2 | 8000 |
Experimental Protocols
Disclaimer: The following is a generalized protocol for a preclinical oral pharmacokinetic study and should be adapted based on specific experimental goals and institutional guidelines. This is a template and not a direct protocol from a specific this compound study.
Protocol: Single-Dose Oral Pharmacokinetic Study of this compound in Mice
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days upon arrival.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, 10 mg/kg this compound, 30 mg/kg this compound, 100 mg/kg this compound) with n=3-5 mice per group. A separate cohort for intravenous administration should be included for bioavailability calculation.
-
Fasting: Fast animals for 4 hours before oral administration (with free access to water).
-
Formulation Preparation:
-
Prepare the this compound formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) on the day of dosing.
-
Ensure the compound is fully dissolved and the solution is homogenous.
-
Prepare a vehicle-only formulation for the control group.
-
-
Dosing:
-
Record the body weight of each mouse before dosing.
-
Calculate the required dosing volume for each mouse (typically 10 mL/kg).
-
Administer the formulation via oral gavage using a 20G, 1.5-inch flexible gavage needle.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via saphenous or submandibular vein puncture at pre-dose (0 hr) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis with appropriate software.
-
If an IV group was included, calculate the absolute oral bioavailability (F%).
-
Visualizations
Caption: WRN Signaling Pathway and this compound Inhibition in MSI Cancers.
Caption: Experimental Workflow for an Oral Pharmacokinetic Study.
Caption: Troubleshooting Logic for Inconsistent Pharmacokinetic Data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring animal models in oral cancer research and clinical intervention: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 9. jocpr.com [jocpr.com]
- 10. probechem.com [probechem.com]
- 11. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
HRO761 in the Landscape of WRN Helicase Inhibitors: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for targeted therapies in oncology has identified Werner syndrome ATP-dependent helicase (WRN) as a promising synthetic lethal target, particularly in cancers exhibiting microsatellite instability (MSI). This dependency has spurred the development of several WRN inhibitors, with Novartis's HRO761 emerging as a clinical-stage frontrunner. This guide provides a comparative overview of the preclinical data for this compound versus other notable WRN inhibitors, focusing on their mechanism, potency, and efficacy, supported by available experimental data.
Mechanism of Action: A Shared Strategy of Synthetic Lethality
WRN inhibitors capitalize on the concept of synthetic lethality. In MSI-high (MSI-H) cancer cells, a defective DNA mismatch repair (MMR) system leads to an accumulation of DNA errors, particularly at microsatellite repeats. These cells become heavily reliant on WRN for DNA replication and repair to survive. By inhibiting WRN's helicase activity, these drugs prevent the resolution of complex DNA structures, leading to replication fork stalling, DNA double-strand breaks, and ultimately, selective cell death in MSI-H tumors, while sparing healthy, microsatellite stable (MSS) cells.[1][2][3][4]
Pharmacological inhibition of WRN with compounds like this compound has been shown to recapitulate the effects of genetic WRN suppression.[5][6][7][8] This includes the induction of DNA damage, activation of the DNA damage response (DDR), and subsequent cell cycle arrest and apoptosis.[3][5] An interesting downstream effect observed with this compound is the induction of WRN protein degradation specifically in MSI cells, a phenomenon mediated by the proteasome and linked to the activation of the DDR.[6][7][8][9]
dot digraph "WRN_Inhibitor_Signaling_Pathway" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead="normal", color="#5F6368"];
subgraph "cluster_Cell" { label="MSI-H Cancer Cell"; bgcolor="#F1F3F4";
} } caption: "Signaling Pathway of WRN Inhibition in MSI-H Cancers."
Comparative Preclinical Potency and Efficacy
Direct, head-to-head preclinical studies across all known WRN inhibitors are not extensively published in the public domain. However, by compiling data from various sources, we can draw a comparative picture. This compound, developed by Novartis, is a potent, selective, and allosteric WRN inhibitor that binds at the interface of the D1 and D2 helicase domains, locking the protein in an inactive conformation.[5][6][7][8][10]
| Inhibitor | Developer | Mechanism | Biochemical IC50 (WRN ATPase) | Cellular GI50 (MSI-H Cells) | Key In Vivo Efficacy (MSI-H Xenograft Models) |
| This compound | Novartis | Allosteric, Non-covalent | ~100 nM[5][6] | ~40 nM (SW48)[5][6]; 50-1000 nM (various MSI lines)[6] | Tumor stasis at 20 mg/kg; 75-90% tumor regression at higher doses.[5] Disease control rate of ~70% across multiple CDX and PDX models.[5][11] |
| GSK_WRN series (e.g., GSK_WRN3, GSK_WRN4) | GSK | Covalent | Not specified | Dose-dependent inhibition of MSI-H cell growth. | Dose-dependent tumor growth inhibition in SW48 xenografts.[12] |
| VVD-133214 (RO75898831) | Vividion Therapeutics / Roche | Covalent | Not specified | Selective cytotoxicity in MSI-H xenograft models.[1] | Efficacious in MSI-H xenograft models, including a CPI-resistant model.[1] |
| KWR-095 / KWR-137 | Korea Research Institute of Bioscience and Biotechnology | Bioisosteres of this compound | Improved or similar to this compound (up to 17-fold)[13] | KWR-095: 0.193 µM (SW48); KWR-137: ~2x weaker than this compound.[13] | Not specified |
Note: The table summarizes available data. A lack of standardized assays and reporting across different studies makes direct comparison challenging. IC50 and GI50 values are highly dependent on the specific assay conditions.
This compound has demonstrated potent and selective anti-proliferative effects in MSI-H cancer cells, irrespective of their p53 status.[5][6][9] In vivo, orally administered this compound has shown significant dose-dependent anti-tumor activity in both cell-derived xenografts (CDXs) and patient-derived xenografts (PDXs), leading to tumor stasis and even regression without significant toxicity.[5][6][7][8]
GSK has developed covalent WRN inhibitors (GSK_WRN3 and GSK_WRN4) that also show selective, dose-dependent tumor growth inhibition in MSI cells.[1][12] Their mechanism is linked to inducing double-strand breaks at expanded TA-dinucleotide repeats, which may serve as a potential biomarker for response.[1][12] Similarly, Vividion Therapeutics (in partnership with Roche) has advanced a covalent inhibitor, VVD-133214 (RO7589831), which demonstrates selective cytotoxicity in MSI-H models, including those resistant to checkpoint inhibitors.[1]
More recently, researchers have developed bioisosteres of this compound, such as KWR-095 and KWR-137, with some showing improved in vitro WRN ATPase inhibitory activity.[13] KWR-095 exhibited cellular potency nearly equivalent to this compound in SW48 cells.[13]
Experimental Methodologies
While detailed, step-by-step protocols are proprietary to the developing institutions, the preclinical evaluation of WRN inhibitors generally follows a standard workflow.
dot digraph "WRN_Inhibitor_Evaluation_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead="normal", color="#5F6368"];
"Biochemical_Assay" [label="Biochemical Assays\n(e.g., ATPase Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Viability" [label="Cell-Based Assays\n(Viability, Clonogenic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PD_Markers" [label="Pharmacodynamic (PD)\nMarker Analysis\n(e.g., γH2AX, WRN levels)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In_Vivo_Xenograft" [label="In Vivo Efficacy\n(CDX & PDX Models)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Toxicity_Assessment" [label="Toxicity Assessment\n(e.g., Animal Weight)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Clinical_Trials" [label="Phase I/II\nClinical Trials", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Biochemical_Assay" -> "Cell_Viability" [label="Potency & Selectivity"]; "Cell_Viability" -> "PD_Markers" [label="Mechanism of Action"]; "PD_Markers" -> "In_Vivo_Xenograft" [label="Target Engagement"]; "In_Vivo_Xenograft" -> "Toxicity_Assessment" [label="Efficacy & Safety"]; "Toxicity_Assessment" -> "Clinical_Trials" [label="Candidate Selection"]; } caption: "General Experimental Workflow for WRN Inhibitor Evaluation."
1. Biochemical Assays:
-
Purpose: To determine the direct inhibitory effect of the compound on the WRN protein.
-
Methodology: Typically involves a WRN ATPase assay, which measures the ability of the inhibitor to block the ATP hydrolysis activity of the WRN helicase domain. The output is often an IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]
2. Cellular Proliferation and Viability Assays:
-
Purpose: To assess the inhibitor's effect on cancer cell growth and survival, and to confirm selectivity for MSI-H versus MSS cells.
-
Methodology:
-
Growth Inhibition (GI50) Assays: MSI-H and MSS cell lines are treated with a range of inhibitor concentrations for a period of several days. Cell viability is then measured using reagents like CellTiter-Glo®. The GI50, the concentration at which cell growth is inhibited by 50%, is calculated.[6]
-
Clonogenic Assays: A longer-term assay (10-14 days) where the ability of single cells to form colonies after treatment is assessed. This provides insight into the cytostatic versus cytotoxic effects of the inhibitor.[6]
-
3. Pharmacodynamic (PD) and Mechanistic Studies:
-
Purpose: To confirm that the inhibitor engages the WRN target in cells and elicits the expected downstream biological effects.
-
Methodology:
-
Immunoblotting: Used to measure levels of key proteins. For WRN inhibitors, this includes assessing the phosphorylation of DDR proteins (e.g., γH2AX, pATM, pCHK2) to confirm DNA damage, and measuring WRN protein levels to investigate inhibitor-induced degradation.[6]
-
Immunofluorescence: To visualize markers of DNA damage, such as γH2AX foci, within the cell nucleus.
-
4. In Vivo Efficacy Studies:
-
Purpose: To evaluate the anti-tumor activity of the inhibitor in a living organism.
-
Methodology:
-
Xenograft Models: Human cancer cell lines (CDX) or patient-derived tumor tissue (PDX) with MSI-H status are implanted into immunocompromised mice. Once tumors are established, mice are treated with the WRN inhibitor (often via oral gavage) or a vehicle control. Tumor volume is measured regularly to assess efficacy. Animal weight is monitored as a general indicator of toxicity.[5][12]
-
Conclusion and Future Directions
The preclinical data for this compound strongly validates WRN as a therapeutic target in MSI-H cancers.[6][7][8][9] Its potent, selective activity and promising in vivo efficacy have paved the way for its ongoing clinical evaluation (NCT05838768).[5][6][7][8][9][14] While direct comparative data is limited, other WRN inhibitors from GSK and Vividion/Roche also show compelling preclinical activity, employing both covalent and non-covalent mechanisms of action. The emergence of new chemical scaffolds, such as the this compound bioisosteres, suggests a dynamic and competitive landscape.
Future preclinical studies will likely focus on identifying biomarkers of response beyond MSI status, such as the TA-repeat expansions suggested by GSK's research, and exploring combination strategies. For instance, preclinical data suggests that combining this compound with irinotecan, a standard-of-care chemotherapy, enhances anti-proliferative activity.[11] As these molecules progress through clinical trials, the oncology community awaits the translation of this promising preclinical science into tangible benefits for patients with MSI-H cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 6. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 7. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 14. genscript.com [genscript.com]
A Comparative Guide to HRO761 and VVD-214: Novel WRN Helicase Inhibitors for MSI-High Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two clinical-stage Werner syndrome RecQ helicase (WRN) inhibitors, HRO761 and VVD-214. Both molecules are being investigated as targeted therapies for cancers with high microsatellite instability (MSI-H), a condition characterized by a deficient DNA mismatch repair (dMMR) system. This guide synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental protocols and visualizations of their mechanism of action.
Introduction to this compound and VVD-214
This compound, developed by Novartis, is a potent and selective, non-covalent allosteric inhibitor of WRN.[1][2][3] It binds to a pocket at the interface of the D1 and D2 helicase domains, locking the enzyme in an inactive conformation.[1][3] VVD-214 (also known as RO7589831), developed by Vividion Therapeutics, is a covalent allosteric inhibitor that irreversibly binds to cysteine 727 (C727) in the helicase domain of WRN.[4][5] Both inhibitors exploit the synthetic lethal relationship between WRN dependency and MSI-H status in cancer cells.[4][6][7]
Mechanism of Action and Signaling Pathway
In MSI-H cancer cells, the dMMR system leads to the accumulation of DNA replication errors, particularly at microsatellite repeats. This creates a dependency on the WRN helicase for DNA repair and maintenance of genomic stability. Inhibition of WRN in these cells leads to unresolved DNA structures, replication fork collapse, and the accumulation of DNA double-strand breaks (DSBs).[4][5] This triggers a DNA damage response (DDR) cascade, primarily through the activation of the ATM and CHK2 kinases, which in turn can lead to p53 activation, cell cycle arrest, and ultimately, apoptosis.[4][8]
Comparative Efficacy Data
The following tables summarize the available preclinical efficacy data for this compound and VVD-214. It is important to note that direct head-to-head comparative studies are limited, and data has been collated from different publications.
In Vitro Potency and Cell Viability
| Compound | Assay | Cell Line | MSI Status | IC50 / GI50 (nM) | Reference |
| This compound | WRN ATPase | - | - | 100 | [1][9] |
| Cell Viability (4-day) | SW48 | MSI-H | 40 | [1][9] | |
| Cell Viability (CFA, 10-14 day) | Various | MSI-H | 50 - 1000 | [1] | |
| Cell Viability (CFA, 10-14 day) | Various | MSS | No effect | [1] | |
| VVD-214 | WRN Helicase | - | - | - | |
| Cell Viability | HCT116 | MSI-H | - | [10] | |
| Cell Viability | LoVo | MSI-H | - | [11] | |
| Cell Viability | SW480 | MSS | No effect | [10] |
CFA: Colony Formation Assay. IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
An abstract from a comparative analysis presented at the AACR Annual Meeting 2025 indicated that both this compound and VVD-214 show a pronounced anti-neoplastic effect in some MSI-H cell lines, with a diminished impact on MSS cell lines.[12]
In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Outcome | Reference |
| This compound | SW48 CDX | 20 mg/kg, oral | Tumor stasis | [9] |
| SW48 CDX | >20 mg/kg, oral | 75-90% tumor regression | [9] | |
| MSI CDX & PDX panel | - | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) | [9] | |
| VVD-214 | HCT116 Xenograft | - | Significant tumor regression | [13] |
| MSI-H CRC PDX | 10-20 mg/kg, daily | Robust tumor regression | [10] |
CDX: Cell line-derived xenograft. PDX: Patient-derived xenograft. CRC: Colorectal cancer.
Experimental Protocols
WRN Helicase ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the WRN helicase, which is essential for its function. Inhibition of this activity is a primary indicator of compound efficacy.
Principle: The assay quantifies the amount of ADP produced from ATP by the WRN enzyme in the presence of a DNA substrate. The amount of ADP is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human WRN helicase protein
-
DNA substrate (e.g., a forked duplex DNA oligonucleotide)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (this compound, VVD-214)
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, DNA substrate, and the test compound dilutions.
-
Add the WRN helicase enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Add ATP to start the hydrolysis reaction and incubate for another period (e.g., 30 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The assay reagent lyses the cells and provides a substrate and luciferase to generate a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
MSI-H and MSS cancer cell lines (e.g., SW48, HCT116, HT29)
-
Cell culture medium and supplements
-
Test compounds (this compound, VVD-214)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plate for the desired duration (e.g., 4 to 14 days).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 values by plotting the percentage of cell growth inhibition against the compound concentration.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Principle: Human cancer cells (either from cell lines or patient tumors) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MSI-H cancer cells or patient-derived tumor fragments
-
Matrigel (or other appropriate matrix)
-
Test compounds (this compound, VVD-214) formulated for oral administration
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Prepare a suspension of cancer cells in a suitable medium, often mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Analyze the data to determine the percentage of tumor growth inhibition or regression.
Summary and Conclusion
Both this compound and VVD-214 have demonstrated potent and selective preclinical activity against MSI-H cancers by targeting the WRN helicase. This compound, a non-covalent inhibitor, and VVD-214, a covalent inhibitor, both effectively induce DNA damage and cell death in MSI-H cancer cells while sparing MSS cells. In vivo studies have shown that both compounds can lead to significant tumor growth inhibition and regression in xenograft models.
The choice between a non-covalent and a covalent inhibitor may have implications for dosing, target engagement duration, and potential off-target effects, which will be further elucidated in ongoing clinical trials. The data presented in this guide provide a foundation for researchers and drug developers to understand the comparative efficacy of these two promising therapeutic agents. Further head-to-head studies and clinical data will be crucial to fully delineate their respective therapeutic potentials in the treatment of MSI-H cancers.
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WRN suppresses p53/PUMA-induced apoptosis in colorectal cancer with microsatellite instability/mismatch repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 10. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling a Precision Strike: Validating the Synthetic Lethal Interaction Between WRN Inhibition and Microsatellite Instability
A new frontier in precision oncology is emerging with the validation of a potent synthetic lethal relationship between the inhibition of Werner (WRN) helicase and cancers characterized by microsatellite instability (MSI). This guide provides a comprehensive comparison of the performance of WRN inhibitors, supported by experimental data, and details the methodologies to empower researchers, scientists, and drug development professionals in this promising field.
Microsatellite instability, a hallmark of tumors with deficient DNA mismatch repair (dMMR), leads to the accumulation of mutations and a high neoantigen load, making them responsive to immune checkpoint inhibitors.[1] However, a significant portion of patients with MSI-high (MSI-H) tumors either do not respond to or develop resistance to immunotherapy, highlighting a critical unmet clinical need.[1][2] Recent discoveries have identified the WRN helicase as a critical vulnerability in MSI-H cancer cells, establishing a powerful synthetic lethal interaction.[1][3] While the loss of either the MMR pathway or WRN function alone is tolerated, their simultaneous absence is catastrophic for cancer cells, leading to selective cell death.[1][3] This positions WRN as a highly promising therapeutic target for a genetically defined patient population.[1]
This guide will delve into the preclinical validation of this synthetic lethal interaction, focusing on the mechanism of action and efficacy of novel WRN inhibitors.
Performance of WRN Inhibitors: A Comparative Overview
Potent and selective WRN helicase inhibitors have been developed and extensively evaluated in preclinical models. These inhibitors have demonstrated remarkable selectivity for MSI-H cancer cells while sparing their microsatellite stable (MSS) counterparts.
In Vitro Efficacy
WRN inhibitors exhibit potent and selective growth inhibition of MSI-H cancer cell lines. This is consistently observed across various cancer types, including colorectal, endometrial, and gastric cancers.[4][5]
| Cell Line | MSI Status | WRN Inhibitor | IC50 / GI50 (nM) | Reference |
| SW48 | MSI-H | GSK_WRN3 | Sensitive (AUC < 0.85) | [4] |
| SW48 | MSI-H | GSK_WRN4 | Sensitive (AUC < 0.85) | [4] |
| HCT116 | MSI-H | HRO761 | ~40 | [5] |
| KM12 | MSI-H | This compound | Sensitive | [5] |
| SW620 | MSS | GSK_WRN3 | Insensitive | [4] |
| SW620 | MSS | GSK_WRN4 | Insensitive | [4] |
| Various | MSS | This compound | No effect | [5] |
Table 1: In Vitro Sensitivity of Cancer Cell Lines to WRN Inhibitors. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values demonstrate the potent and selective effect of WRN inhibitors on MSI-H cancer cells. AUC refers to the Area Under the dose-response Curve.
In Vivo Anti-Tumor Activity
The selective cytotoxicity of WRN inhibitors observed in vitro translates to robust anti-tumor efficacy in vivo. Oral administration of these inhibitors leads to dose-dependent tumor growth inhibition and even regression in MSI-H xenograft models, with minimal effects on MSS tumors.[4][6]
| Model Type | Treatment | Outcome in MSI-H Models | Outcome in MSS Models | Reference |
| Cell Line Xenograft (e.g., SW48) | GSK_WRN4 (oral) | Dose-dependent tumor growth inhibition | No significant inhibition | [4] |
| Patient-Derived Xenograft (PDX) | This compound (oral) | Dose-dependent tumor growth inhibition | Not Applicable | [6] |
| Patient-Derived Xenograft (PDX) - Immunotherapy Refractory | WRN Inhibitor | Efficacy confirmed | Not Applicable | [4] |
Table 2: In Vivo Efficacy of WRN Inhibitors in Preclinical Models. These studies confirm the MSI-specific anti-tumor activity of WRN inhibitors in living organisms.
Mechanism of Action: Exploiting a Genomic Vulnerability
The synthetic lethality between WRN inhibition and MSI stems from the unique genomic landscape of MSI-H tumors. These tumors accumulate expansions of repetitive DNA sequences, particularly (TA)n dinucleotide repeats.[4][7] These repeats can form secondary DNA structures that impede DNA replication.[3][8] In MSI-H cells, WRN helicase is essential for resolving these structures and preventing replication fork collapse and subsequent DNA damage.[3][8]
When WRN is inhibited in MSI-H cells, these toxic DNA structures persist, leading to DNA double-strand breaks, chromosomal instability, and ultimately, apoptotic cell death.[3][4] This selective mechanism of action spares normal cells and MSS cancer cells, which have a functional MMR system and do not rely on WRN to the same extent for genome stability.[8]
Experimental Protocols for Validation
Validating the synthetic lethal interaction between WRN inhibition and MSI requires a series of robust experimental assays.
Cell Viability Assay
This assay determines the cytotoxic effect of WRN inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Plate MSI-H (e.g., SW48, HCT116) and MSS (e.g., SW620) cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the WRN inhibitor or vehicle control (DMSO) for 72-144 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 or GI50 values by fitting the data to a dose-response curve.
Immunoblotting for DNA Damage Markers
This technique is used to detect the induction of DNA damage response pathways following WRN inhibition.
Protocol:
-
Cell Treatment and Lysis: Treat MSI-H and MSS cells with the WRN inhibitor for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against DNA damage markers such as γH2AX, phospho-ATM, and phospho-KAP1. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
In Vivo Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of WRN inhibitors in a mouse model.
Protocol:
-
Tumor Implantation: Subcutaneously implant MSI-H (e.g., SW48) or MSS (e.g., SW620) cancer cells into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the WRN inhibitor orally at various dose levels according to the predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Alternative Therapeutic Strategies for MSI-High Tumors
While WRN inhibition presents a novel targeted approach, immune checkpoint inhibitors (ICIs) are the current standard of care for many MSI-H tumors.
-
Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab): These agents block inhibitory signals on T cells, unleashing an anti-tumor immune response.[9][10] They are effective in a significant subset of patients with MSI-H tumors due to the high tumor mutational burden and neoantigen presentation.[11] However, primary and acquired resistance remains a major challenge.[2][12]
The development of WRN inhibitors offers a promising alternative or complementary strategy, particularly for patients who are refractory to immunotherapy.[4]
Conclusion
The synthetic lethal interaction between WRN inhibition and MSI represents a paradigm of precision oncology.[1] Preclinical data strongly support the hypothesis that inhibiting WRN is a viable and highly selective strategy for treating MSI-H cancers.[5][6] The development of potent and selective WRN inhibitors provides a promising new therapeutic avenue for patients with MSI-H tumors, including those who have failed immunotherapy. The ongoing clinical trials of WRN inhibitors will be crucial in translating this compelling preclinical science into meaningful patient benefit.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 6. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Neoadjuvant Immunotherapy for MSI-H/dMMR Locally Advanced Colorectal Cancer: New Strategies and Unveiled Opportunities [frontiersin.org]
- 10. oncoprescribe.com [oncoprescribe.com]
- 11. Can Natural Products be Used to Overcome the Limitations of Colorectal Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
HRO761: A Targeted Approach Outperforming Standard Chemotherapy in Preclinical Models of MSI-High Cancers
For Immediate Release
A comprehensive analysis of preclinical data reveals that HRO761, a first-in-class, selective, allosteric inhibitor of Werner syndrome RecQ helicase (WRN), demonstrates superior anti-tumor activity compared to standard chemotherapy in cancer models with high microsatellite instability (MSI-high). This guide provides a detailed comparison of this compound's efficacy against conventional cytotoxic agents, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound's mechanism of action is rooted in the concept of synthetic lethality. By inhibiting the WRN helicase, this compound selectively induces DNA damage and subsequent cell death in MSI-high cancer cells, which are deficient in mismatch repair (dMMR) and therefore heavily reliant on WRN for survival.[1][2][3] This targeted approach has shown significant promise in non-clinical studies, suggesting a potential paradigm shift in the treatment of MSI-high solid tumors.
In Vitro Efficacy: this compound Demonstrates Potent and Selective Cancer Cell Killing
This compound has shown potent inhibitory effects on the proliferation of MSI-high cancer cell lines. In a 4-day proliferation assay, this compound exhibited a half-maximal growth inhibitory concentration (GI50) of 40 nM in the MSI-high colorectal cancer cell line SW48.[4] This highlights the compound's significant potency in a relevant cancer cell model.
In Vivo Anti-Tumor Activity: this compound Surpasses Standard Chemotherapy in Xenograft Models
Preclinical studies using mouse xenograft models of MSI-high colorectal cancer have provided compelling evidence of this compound's superior anti-tumor activity compared to standard-of-care chemotherapy.
In a head-to-head comparison using the SW48 (MSI-high) cell line-derived xenograft (CDX) model, orally administered this compound demonstrated dose-dependent tumor growth inhibition that was more effective than irinotecan (B1672180), a topoisomerase I inhibitor and a key component of the FOLFIRI chemotherapy regimen.[3][5] Notably, at higher doses, this compound led to significant tumor regressions of 75-90%.[3][4] The combination of this compound with irinotecan showed an even more robust and sustained anti-tumor response compared to either agent alone.[3]
While direct head-to-head data for this compound against a full FOLFOX regimen (5-FU, leucovorin, and oxaliplatin) in the same experimental setting is not yet published, existing data on the efficacy of FOLFOX in other MSI-high xenograft models, such as HCT116, can provide some context. Studies have shown that FOLFOX can inhibit the growth of HCT-116 cells, but this is often accompanied by an increase in the proportion of cancer stem cells, which may contribute to chemoresistance.[6]
The preclinical data strongly suggest that this compound, as a monotherapy and in combination, holds the potential to be a more effective therapeutic option than standard chemotherapy for patients with MSI-high tumors. An ongoing clinical trial, NCT05838768, is currently evaluating the safety, tolerability, and preliminary anti-tumor activity of this compound alone and in combination with irinotecan or pembrolizumab (B1139204) in patients with MSI-high solid tumors.[1][7][8][9]
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound
| Compound | Cell Line (MSI Status) | Assay Duration | GI50 (nM) |
| This compound | SW48 (MSI-high) | 4 days | 40[4] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound vs. Irinotecan in SW48 (MSI-high) Xenograft Model
| Treatment | Dosage | Outcome |
| This compound | 20 mg/kg, oral, once daily | Tumor stasis[3][4] |
| This compound | >20 mg/kg, oral, once daily | 75-90% tumor regression[3][4] |
| Irinotecan | Not specified | Less effective than this compound[3] |
| This compound + Irinotecan | Not specified | Enhanced and sustained tumor regression[3] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MSI-high cancer cells (e.g., SW48) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of this compound or standard chemotherapy agents. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 4 days) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and GI50 values are determined by plotting the percentage of viability against the log of the compound concentration.
Tumor Xenograft Model
-
Cell Implantation: MSI-high colorectal cancer cells (e.g., 5 x 10^6 SW48 cells) are suspended in a solution of media and Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[10]
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).[10]
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound, irinotecan). This compound is typically administered orally once daily, while chemotherapeutic agents are administered according to standard protocols (e.g., irinotecan intraperitoneally or intravenously weekly).[3][5]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., three times per week). Tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the observed differences.
Western Blot for Apoptosis Markers
-
Cell Lysis: Cells treated with this compound or chemotherapy are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of apoptosis markers is normalized to the loading control.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 5. Maintenance Treatment with Cetuximab and BAY86-9766 Increases Antitumor Efficacy of Irinotecan plus Cetuximab in Human Colorectal Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elimination of Colon Cancer Stem-Like Cells by the Combination of Curcumin and FOLFOX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound + Other Drugs for MSI-H Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Study of this compound Alone or in Combination in Cancer Patients With Specific DNA Alterations Called Microsatellite Instability or Mismatch Repair Deficiency. | Clinical Research Trial Listing ( Including Colorectal Cancers | MSIhi or dMMR Advanced Unresectable or Metastatic Solid Tumors ) ( NCT05838768 ) [trialx.com]
- 9. mskcc.org [mskcc.org]
- 10. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HRO761: A Novel WRN Inhibitor for MSI-High Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of HRO761, a first-in-class Werner syndrome RecQ helicase (WRN) inhibitor, across different microsatellite instability-high (MSI-high) cancer types. It offers a comparative analysis of this compound's performance against current standard-of-care treatments, supported by available preclinical and clinical data.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable, potent, and selective allosteric inhibitor of the WRN helicase.[1][2][3] In MSI-high cancers, which are characterized by a deficient DNA mismatch repair (dMMR) system, there is a synthetic lethal relationship with the WRN gene.[2][4] These cancer cells become highly dependent on WRN for survival. This compound exploits this dependency by binding to the D1-D2 interface of the WRN helicase domain, locking it in an inactive conformation.[1][3][5] This inhibition of WRN's helicase function leads to an accumulation of DNA damage, ultimately resulting in tumor cell growth inhibition and apoptosis, selectively in MSI-high cells.[1][2][5] Preclinical studies have shown that this effect is independent of the p53 tumor suppressor protein status.[2][5]
Preclinical Efficacy of this compound in MSI-High Cancer Models
In vitro and in vivo preclinical studies have demonstrated the selective and potent anti-tumor activity of this compound in MSI-high cancer models.
In Vitro Cell-Based Assays
This compound has shown potent growth inhibition in various MSI-high cancer cell lines. The half-maximal growth inhibitory concentration (GI50) for the MSI-high colorectal cancer cell line SW48 was approximately 40 nM.[6][7] In a broader panel of MSI-high cancer cells, GI50 values were generally in the range of 50–1,000 nM, while microsatellite-stable (MSS) cells were largely unaffected.[1]
| Cell Line | Cancer Type | MSI Status | This compound GI50 (nM) | Reference |
| SW48 | Colorectal | MSI-High | ~40 | [6][7] |
| HCT 116 | Colorectal | MSI-High | Not specified, but sensitive | [8] |
| Various | Colorectal, Endometrial, Gastric, etc. | MSI-High | 50 - 1,000 | [1] |
| SW620 | Colorectal | MSS | Minimally affected | [8] |
In Vivo Xenograft Models
Oral administration of this compound has demonstrated significant tumor growth inhibition in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MSI-high cancers. In a SW48 colorectal cancer CDX model, this compound at 20 mg/kg resulted in tumor stasis, while higher doses led to 75-90% tumor regression.[6] Across a large panel of MSI-high CDX and PDX models, this compound achieved a disease control rate of approximately 70% (35% stable disease, 30% partial response, and 9% complete response).[6][9]
| Model | Cancer Type | MSI Status | This compound Dosage | Efficacy | Reference |
| SW48 CDX | Colorectal | MSI-High | 20 mg/kg (oral, daily) | Tumor stasis | [6] |
| SW48 CDX | Colorectal | MSI-High | >20 mg/kg (oral, daily) | 75-90% tumor regression | [6] |
| Various CDX/PDX | Multiple | MSI-High | Not specified | ~70% Disease Control Rate | [6][9] |
Clinical Evaluation of this compound
This compound is currently being evaluated in a Phase I/Ib clinical trial (NCT05838768) as a single agent and in combination with pembrolizumab (B1139204) (an anti-PD-1 antibody) or irinotecan (B1672180) (a topoisomerase I inhibitor) in patients with advanced MSI-high solid tumors.[2][6][10] Preliminary results from this trial have indicated a favorable safety profile and encouraging signs of durable antitumor activity in patients who have progressed on prior immunotherapy.[7] However, specific efficacy data broken down by cancer type are not yet mature.
Comparison with Standard of Care in MSI-High Cancers
The current standard of care for first-line treatment of metastatic MSI-high solid tumors, particularly colorectal, endometrial, and gastric cancers, is immune checkpoint inhibitors (ICIs) that target the PD-1/PD-L1 pathway.
MSI-High Colorectal Cancer (CRC)
| Treatment | Mechanism of Action | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| This compound | WRN Helicase Inhibitor | Data not yet available from clinical trials | Data not yet available from clinical trials | - |
| Pembrolizumab | Anti-PD-1 mAb | 43.8% (1st line) | 16.5 months (1st line) | [10] |
| Nivolumab + Ipilimumab | Anti-PD-1 + Anti-CTLA-4 mAb | 69% (1st line, CheckMate 142) | Not Reached (at 13.8 months follow-up) | |
| Irinotecan-based Chemotherapy | Topoisomerase I Inhibitor | Variable, may be higher in MSI-H (~56.5% in one study) | ~8.85 months (in one study) | [8] |
MSI-High Endometrial Cancer
| Treatment | Mechanism of Action | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| This compound | WRN Helicase Inhibitor | Data not yet available from clinical trials | Data not yet available from clinical trials | - |
| Pembrolizumab | Anti-PD-1 mAb | ~50% (previously treated) | 13.1 months (previously treated) | [11][12] |
| Standard Chemotherapy (Carboplatin + Paclitaxel) | DNA damaging agent + microtubule inhibitor | ~50-60% | ~8 months | [4] |
MSI-High Gastric Cancer
| Treatment | Mechanism of Action | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| This compound | WRN Helicase Inhibitor | Data not yet available from clinical trials | Data not yet available from clinical trials | - |
| Nivolumab + Ipilimumab | Anti-PD-1 + Anti-CTLA-4 mAb | 62.1% (1st line) | 13.8 months | [13] |
| Pembrolizumab | Anti-PD-1 mAb | Benefit observed, especially in PD-L1 positive tumors | Benefit observed over chemotherapy | [14] |
| Standard Chemotherapy | Various | Lower response rates compared to ICI in MSI-H | Shorter PFS compared to ICI in MSI-H | [15] |
Experimental Protocols
Cell Viability Assay
MSI-high and MSS cancer cell lines are seeded in 96-well plates and treated with a dose range of this compound for 4 to 5 days. Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®). The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies
Female athymic nude mice are subcutaneously inoculated with MSI-high cancer cells or implanted with patient-derived tumor fragments. Once tumors reach a specified volume, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally, typically once daily. Tumor volume and body weight are measured regularly. Efficacy is determined by tumor growth inhibition, stasis, or regression compared to the control group.
Visualizations
Signaling Pathway of this compound in MSI-High Cancer Cells
References
- 1. Pembrolizumab Shows Long-Term Benefits in Metastatic Colorectal Cancer and MSI-H or dMMR | Value-Based Cancer Care [valuebasedcancer.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Retrospective Analysis of the Correlation of MSI-h/dMMR Status and Response to Therapy for Endometrial Cancer: RAME Study, a Multicenter Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 7. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 8. Association between deficient mismatch repair system and efficacy to irinotecan-containing chemotherapy in metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pembrolizumab in microsatellite instability-high/mismatch repair deficient (MSI-H/dMMR) and non-MSI-H/non-dMMR advanced endometrial cancer: Phase 2 KEYNOTE-158 study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. onclive.com [onclive.com]
- 15. ascopubs.org [ascopubs.org]
Comparative analysis of HRO761 in p53 wild-type versus mutant cells
For Researchers, Scientists, and Drug Development Professionals
HRO761, a first-in-class, potent, and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN), has emerged as a promising therapeutic agent for cancers with microsatellite instability (MSI).[1][2][3][4][5] A key aspect of its preclinical evaluation is its efficacy across different genetic backgrounds, particularly concerning the tumor suppressor protein p53. This guide provides a comparative analysis of this compound's performance in p53 wild-type versus p53 mutant cancer cells, supported by available experimental data.
Executive Summary
Preclinical studies have consistently demonstrated that the anti-tumor activity of this compound in MSI cancers is independent of the p53 mutation status.[1][2][3][4][5] The synthetic lethal relationship between WRN inhibition and MSI is the primary determinant of this compound's efficacy. The drug elicits a DNA damage response (DDR), leading to cell cycle arrest and apoptosis in MSI cells, irrespective of whether they harbor wild-type or mutant p53.[2][3][4]
Data Presentation
Table 1: Comparative Growth Inhibition of this compound in p53 Wild-Type vs. p53 Null Isogenic Cell Lines
| Cell Line | p53 Status | Assay Type | Endpoint | This compound Effect |
| HCT116 | Wild-Type | Cell Viability (CellTiter-Glo) | Survival Curve | Similar anti-proliferative effects as p53 null cells.[2] |
| HCT116 | Null (-/-) | Cell Viability (CellTiter-Glo) | Survival Curve | Similar anti-proliferative effects as p53 wild-type cells.[2] |
| HCT116 | Wild-Type | Clonogenic Formation Assay (CFA) | Colony Formation | Similar inhibition of colony formation as p53 null cells.[4] |
| HCT116 | Null (-/-) | Clonogenic Formation Assay (CFA) | Colony Formation | Similar inhibition of colony formation as p53 wild-type cells.[4] |
Table 2: Growth Inhibitory (GI50) Values of this compound in various MSI Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | GI50 (nM) |
| SW48 | Colorectal Cancer | Mutant | 40[2][3] |
| HCT116 | Colorectal Cancer | Wild-Type | Not explicitly stated, but sensitive |
| LS411N | Colorectal Cancer | Mutant | Not explicitly stated, but sensitive |
| SNUC2a | Colorectal Cancer | Mutant | Not explicitly stated, but sensitive |
Mechanism of Action: p53-Independence
This compound functions as an allosteric inhibitor that locks the WRN helicase in an inactive conformation.[1][2][3] In MSI cells, which have a deficient DNA mismatch repair (MMR) system, WRN is essential for survival. Inhibition of WRN by this compound leads to an accumulation of DNA double-strand breaks.[2][3] This triggers a robust DNA damage response (DDR), characterized by the activation of ATM and CHK2.[2][6] This profound DNA damage is cytotoxic to MSI cells, leading to a G2 cell cycle arrest and apoptosis, regardless of their p53 status.[2][3] While this compound treatment can induce a p53-related response, including the upregulation of p21 in p53 wild-type cells, the ultimate anti-proliferative effects are comparable in cells lacking functional p53.[2][7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in MSI Cancer Cells
Caption: this compound inhibits WRN, leading to DNA damage and p53-independent cell cycle arrest and apoptosis in MSI cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for the comparative analysis of this compound in p53 wild-type versus mutant MSI cancer cells.
Experimental Protocols
The following are summaries of methodologies used in the preclinical evaluation of this compound.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate MSI cancer cells (both p53 wild-type and mutant) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).[4]
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control to determine the percentage of cell viability and calculate GI50 values.
Cell Cycle Analysis (DAPI Staining)
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound or DMSO for the desired time (e.g., 24 hours).[2]
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C.
-
Staining: Rehydrate the fixed cells in PBS and then stain with a solution containing DAPI (a fluorescent DNA-intercalating dye) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DAPI fluorescence is proportional to the DNA content.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Protein Extraction: Treat cells with this compound for the indicated times, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., pATM, pCHK2, γH2AX, p21, WRN, and a loading control like actin).[6]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Alternatives and Combination Therapies
While this compound shows promise as a monotherapy in MSI cancers, other therapeutic strategies are also employed, particularly for p53 mutant tumors.
-
Immune Checkpoint Inhibitors (ICIs): Pembrolizumab (B1139204) and Nivolumab are FDA-approved for MSI-high (MSI-H) colorectal cancer.[8][9] The high mutational burden in MSI-H tumors makes them more immunogenic and responsive to ICIs.
-
Combination Therapies: The clinical trial for this compound (NCT05838768) includes arms investigating its combination with other anti-cancer agents like pembrolizumab and irinotecan.[1] This suggests a potential for synergistic effects.
-
Other Targeted Therapies: For p53-mutant MSI-H colorectal cancer, research into other potential targets, such as RIOK1, is ongoing.[10]
Conclusion
References
- 1. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 3. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 4. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TalkMED AI Paper-TAP [tap.talkmed.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Role of p53 Dysfunction in Colorectal Cancer and Its Implication for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Managing microsatellite instability (MSI-H) High colorectal cancer with Precision Oncology | 4baseCare [stage.4basecare.com]
- 10. mdpi.com [mdpi.com]
HRO761 in the Spotlight: A Comparative Guide to WRN Inhibitors in Immune Checkpoint Inhibitor-Resistant Cancers
For researchers, scientists, and drug development professionals, the emergence of WRN helicase inhibitors presents a promising new frontier in oncology, particularly for microsatellite instability-high (MSI-H) tumors that have developed resistance to immune checkpoint inhibitors (ICIs). This guide provides a detailed comparison of HRO761, a first-in-class WRN inhibitor, with other emerging alternatives, supported by preclinical and clinical data.
The Werner syndrome RecQ helicase (WRN) has been identified as a critical synthetic lethal target in MSI-H cancers.[1][2][3] These tumors, characterized by a high mutational burden, are often responsive to ICIs. However, a significant portion of patients either do not respond or develop resistance, creating a pressing unmet medical need.[1][2] WRN inhibitors exploit the dependency of MSI-H cancer cells on this helicase for DNA repair, leading to selective cell death.
This compound: A Frontrunner in WRN Inhibition
This compound, developed by Novartis, is an oral, potent, and selective allosteric inhibitor of WRN.[1][2] It functions by locking the WRN helicase in an inactive conformation, which in turn induces DNA damage and apoptosis specifically in MSI-H cancer cells.[1][2] Preclinical studies have demonstrated its dose-dependent anti-tumor activity in both cell- and patient-derived xenograft (PDX) models of MSI cancers.[1] A phase 1 clinical trial (NCT05838768) is currently evaluating this compound as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) or the chemotherapeutic agent irinotecan (B1672180) in patients with advanced MSI-H solid tumors.[1]
The Competitive Landscape: Alternative WRN Inhibitors
Several other companies are developing their own WRN inhibitors, creating a dynamic competitive landscape. These alternatives, like this compound, aim to address the challenge of ICI resistance in MSI-H tumors.
Key Competitors to this compound:
| Compound | Developer(s) | Mechanism of Action | Key Highlights in ICI-Resistant Context |
| RO7589831 (VVD-133214) | Roche / Vividion Therapeutics | Covalent allosteric inhibitor | Has shown robust tumor regression in a PDX model from a patient with a history of resistance to both chemotherapy and checkpoint inhibitors.[4][5] A Phase 1 trial (NCT06004245) is enrolling patients with advanced solid tumors who have progressed on standard therapy, including ICIs.[6][7] |
| NTX-452 | Nimbus Therapeutics | Non-covalent allosteric inhibitor | Demonstrated significant tumor regression and complete responses at low oral doses in MSI-H PDX models refractory to anti-PD-1 therapy.[8][9] |
| GSK_WRN Inhibitors (e.g., GSK_WRN4) | GlaxoSmithKline | Covalent inhibitor | Efficacy has been confirmed in immunotherapy-resistant organoid and patient-derived xenograft (PDX) models.[10] |
| KWR-095 & KWR-137 | Korea Research Institute of Bioscience and Biotechnology | Not specified | Designed as bioisosteres of this compound to overcome potential metabolic liabilities. Showed comparable or better in vitro activity than this compound in MSI-H colorectal cancer cell lines.[8] |
Performance Data in Preclinical Models
Direct head-to-head clinical data is not yet available. However, preclinical studies in ICI-resistant models provide valuable insights into the potential of these WRN inhibitors.
In Vivo Efficacy in Immunotherapy-Resistant Models
| Compound | Model System | Dosing | Outcome |
| NTX-452 | MSI-H Colorectal Cancer PDX (refractory to anti-PD-1) | Low oral doses | Durable tumor regression and complete responses[8][9] |
| VVD-133214 | MSI-H Colorectal Cancer PDX (resistant to chemotherapy and checkpoint inhibitors) | Not specified | Robust tumor regression[4][5] |
| GSK_WRN4 | Immunotherapy-resistant organoids and PDX models | Oral delivery | Dose-dependent tumor growth inhibition[10] |
Cellular Activity: IC50 Values in MSI-H Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC50 (µM) |
| This compound | SW48 (Colorectal) | ~0.04 |
| KWR-095 | SW48 (Colorectal) | 0.193 |
| KWR-137 | SW48 (Colorectal) | ~0.45 |
| NTX-452 | SW48 (Colorectal) | 0.02 |
| NTX-452 | HCT116 (Colorectal) | 0.02 |
| GSK_WRN3 | SW48 (Colorectal) | ln(IC50) -2.5 to -1.5 |
| GSK_WRN3 | HCT116 (Colorectal) | ln(IC50) -2.0 to -1.0 |
Signaling Pathways and Experimental Workflows
The therapeutic strategy of targeting WRN in MSI-H cancers is rooted in the concept of synthetic lethality.
Caption: Mechanism of WRN inhibitors in MSI-H cancer cells.
The inhibition of WRN in the context of MSI-H leads to an accumulation of DNA double-strand breaks, overwhelming the cell's repair capacity and triggering apoptosis.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of WRN inhibitors in cancer cell lines.
Materials:
-
MSI-H and microsatellite-stable (MSS) cancer cell lines
-
Appropriate cell culture medium
-
WRN inhibitor (e.g., this compound)
-
DMSO
-
384-well white, clear-bottom assay plates
-
CellTiter-Glo® 2.0 Assay (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells in 384-well plates at a density that ensures exponential growth throughout the assay.
-
Compound Preparation: Prepare a serial dilution of the WRN inhibitor in DMSO.
-
Treatment: Add the compound dilutions to the assay plates. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: Add CellTiter-Glo® 2.0 reagent to each well, mix, and incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated controls and fit a dose-response curve to determine the IC50 value.[11]
Caption: Workflow for a cell viability assay.
Immunohistochemistry (IHC) for DNA Damage Markers (γH2AX)
This protocol is for visualizing and quantifying DNA double-strand breaks in tumor tissue.[12][13]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibody against γH2AX
-
Secondary antibody (enzyme-conjugated)
-
Chromogen substrate
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Remove paraffin (B1166041) from tissue sections and rehydrate.
-
Antigen Retrieval: Use heat-induced epitope retrieval to unmask the antigen.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-γH2AX antibody.
-
Secondary Antibody Incubation: Incubate with the secondary antibody.
-
Detection: Add the chromogen substrate to visualize the antibody-antigen complex.
-
Counterstaining: Stain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of γH2AX staining.
Caption: Immunohistochemistry workflow for γH2AX staining.
Conclusion
This compound and other emerging WRN inhibitors represent a highly promising therapeutic strategy for MSI-H cancers, particularly in the challenging setting of immune checkpoint inhibitor resistance. While this compound is a leading candidate with ongoing clinical evaluation, the competitive landscape is robust, with several alternatives demonstrating significant preclinical efficacy in ICI-refractory models. Continued research and the forthcoming results from clinical trials will be crucial in determining the ultimate clinical utility and positioning of these novel agents in the oncologist's armamentarium. The development of these targeted therapies underscores the importance of a deep understanding of tumor biology and the exploitation of synthetic lethal relationships to overcome drug resistance.
References
- 1. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 5. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. nimbustx.com [nimbustx.com]
- 10. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. histospring.com [histospring.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Allosteric Versus Catalytic WRN Inhibitors
Published: December 09, 2025
Introduction
Werner syndrome helicase (WRN), a member of the RecQ family of DNA helicases, has emerged as a critical synthetic lethal target in cancers characterized by microsatellite instability (MSI).[1][2] These tumors, prevalent in colorectal, gastric, and endometrial cancers, harbor deficiencies in the DNA mismatch repair (MMR) pathway, leading to an accumulation of mutations, particularly expansions of repetitive DNA sequences like TA-dinucleotides.[2][3] This genetic instability creates a unique dependency on WRN for resolving replication stress and preventing catastrophic DNA damage.[2][4] Inhibition of WRN's helicase activity in MSI-high (MSI-H) cancer cells leads to widespread double-stranded DNA breaks, cell cycle arrest, and apoptosis, while largely sparing normal, microsatellite-stable (MSS) cells.[1][4][5]
This dependency has spurred the rapid development of small molecule WRN inhibitors, which primarily fall into two distinct mechanistic classes: allosteric inhibitors and catalytic inhibitors . Allosteric inhibitors bind to a site distinct from the enzyme's active site, inducing a conformational change that inactivates the protein. Catalytic inhibitors, by contrast, directly target the ATP-binding pocket within the helicase domain, competing with ATP to prevent the energy transduction required for DNA unwinding.
This guide provides a head-to-head comparison of these two inhibitory modalities, summarizing their mechanisms of action, biochemical potency, cellular activity, and selectivity. We present supporting experimental data in comparative tables, provide detailed protocols for key assays, and illustrate critical concepts with pathway and workflow diagrams to aid researchers in drug development and discovery.
Mechanism of Action: Two Strategies to Disable a Key Enzyme
The fundamental difference between allosteric and catalytic WRN inhibitors lies in their binding site and the mechanism by which they achieve inhibition.
-
Catalytic Inhibitors: These molecules are designed to be competitive with adenosine (B11128) triphosphate (ATP). They bind directly within the highly conserved ATP-binding pocket of the WRN helicase domain. By occupying this site, they prevent ATP from binding and hydrolyzing, thereby blocking the energy source required for WRN to translocate along and unwind DNA. Recent studies have identified novel scaffolds that function through this direct, ATP-competitive mechanism.[6]
-
Allosteric Inhibitors: This class represents the most clinically advanced WRN inhibitors to date. Instead of competing with ATP, they bind to novel, less conserved pockets on the helicase. This binding event locks the enzyme in an inactive conformation.
-
Non-Covalent Allosteric Inhibitors (e.g., HRO761): These inhibitors bind reversibly to a pocket at the interface of the two RecA-like helicase domains (D1 and D2). This stabilizes an inactive state where the domains are rotated relative to each other, disrupting the ATP binding site and preventing the conformational changes needed for helicase activity.[1][5][7]
-
Covalent Allosteric Inhibitors (e.g., VVD-133214): These inhibitors form an irreversible covalent bond with a specific cysteine residue (C727) located in a flexible region of the helicase domain.[8][9][10] This covalent engagement also stabilizes a compact, inactive conformation, preventing the dynamic movements required for DNA unwinding.[8][11] This approach can offer sustained target engagement.
-
Data Presentation: A Quantitative Comparison
The following tables summarize the reported biochemical potency, cellular activity, and selectivity of representative WRN inhibitors from both allosteric and catalytic classes.
Table 1: Biochemical Potency of WRN Inhibitors
This table compares the half-maximal inhibitory concentration (IC50) of inhibitors against the enzymatic activity of purified WRN protein, typically measured via ATPase or DNA unwinding assays.
| Compound | Class | Sub-Class | WRN ATPase IC50 | WRN Helicase IC50 | Source(s) |
| This compound | Allosteric | Non-Covalent | ~100 nM | >1000-fold selective vs BLM | [4][5][12] |
| VVD-133214 | Allosteric | Covalent | ~1.4 µM | 0.14 - 7.65 µM | [13] |
| GSK_WRN4 | Allosteric | Covalent | Not specified | Highly selective vs RecQ family | [2] |
| h6 | Catalytic | ATP-Competitive | ~2.96 µM | ~4.48 µM | [6] |
| h15 | Catalytic | ATP-Competitive | ~3.33 µM | ~3.68 µM | [6] |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration).
Table 2: Cellular Activity in MSI-High vs. MSS Cancer Cells
This table compares the half-maximal growth inhibitory concentration (GI50) or effective concentration (EC50) in cancer cell lines, demonstrating the synthetic lethal effect.
| Compound | Class | MSI-H Cell Line | GI50 / EC50 | MSS Cell Line | GI50 / EC50 | Source(s) |
| This compound | Allosteric | SW48 (CRC) | ~40 nM | HT-29 (CRC) | No effect | [5][12] |
| VVD-133214 | Allosteric | HCT116 (CRC) | Potent inhibition | MSS cells | Insensitive | [11] |
| GSK_WRN3/4 | Allosteric | SW48, HCT116 | Potent inhibition | SW620, HT29 | Insensitive | [2] |
| LAE122 | Not Specified | MSI-H cells | Single-digit nM | MSS cells | >10 µM | [14] |
CRC: Colorectal Cancer
Table 3: Selectivity Profile Against Other RecQ Helicases
Selectivity is critical to minimize off-target effects. This table shows the inhibitory activity against WRN versus other homologous RecQ family helicases.
| Compound | Class | WRN IC50 | BLM IC50 | RECQ1 IC50 | RECQ5 IC50 | Source(s) |
| This compound | Allosteric | Potent | >1000-fold weaker | >1000-fold weaker | >1000-fold weaker | [12][15] |
| GSK_WRN4 | Allosteric | Potent | Weakly active | Inactive | Inactive | [2][3] |
| h6 | Catalytic | ~4.48 µM | ~11.31 µM | Not specified | Not specified | [6] |
| ML216 | Catalytic* | ~5 µM | ~1.2 - 3.0 µM | ~50 µM | >50 µM | [16] |
*ML216 is a known helicase inhibitor often used in comparative studies, showing varied selectivity.
Signaling Pathway and Therapeutic Rationale
The therapeutic strategy for WRN inhibitors is rooted in the concept of synthetic lethality. In healthy cells, the DNA mismatch repair (MMR) system efficiently corrects errors during DNA replication. In MSI-H cancer cells, this system is defective, leading to the expansion of microsatellite repeats. These expanded repeats can form unusual DNA secondary structures that stall replication forks. WRN helicase is essential to resolve these structures and restart replication. When WRN is inhibited in an MSI-H cell, these toxic DNA structures persist, leading to replication fork collapse, the accumulation of DNA double-strand breaks (DSBs), and ultimately, cell death through apoptosis. MSS cells, with a functional MMR pathway, do not accumulate these structures and are therefore not dependent on WRN for survival, creating a large therapeutic window.
Experimental Protocols
Detailed and reproducible assays are crucial for evaluating and comparing inhibitor performance. Below are methodologies for key biochemical and cell-based assays.
Protocol 1: WRN Helicase ATPase Activity Assay
This assay measures the ATP hydrolysis activity of WRN, which is coupled to its helicase function. The protocol is adapted from commercially available ADP-detecting systems (e.g., Transcreener®).
Objective: To determine the IC50 of an inhibitor on WRN's ATPase activity.
Materials:
-
Recombinant human WRN helicase domain protein
-
WRN-H DNA Substrate (a partial duplex DNA oligo)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.01% Triton X-100
-
ATP solution
-
Test inhibitor serially diluted in DMSO
-
ADP detection kit (e.g., Transcreener® ADP² FP Assay Kit)
-
384-well, low-volume, black assay plates
-
Multimode plate reader capable of fluorescence polarization (FP)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 100 nL) of each inhibitor concentration into the wells of the 384-well plate. Include DMSO-only wells for positive (100% activity) and negative (0% activity) controls.
-
Enzyme Preparation: Dilute the WRN enzyme stock to a working concentration (e.g., 0.5 - 1.0 nM) in cold Assay Buffer.
-
Enzyme Addition: Add 5 µL of the diluted WRN enzyme to the wells containing the test inhibitor and to the positive control wells. Add 5 µL of Assay Buffer without enzyme to the negative control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X DNA/ATP Substrate Mix containing the WRN-H DNA substrate (e.g., at 0.2 µM) and ATP (e.g., at 100 µM) in Assay Buffer. Initiate the enzymatic reaction by adding 5 µL of this mix to all wells. The final reaction volume is 10 µL.
-
Enzyme Reaction: Mix the plate and incubate at 30°C for 60 minutes.
-
Reaction Quench & Detection: Stop the reaction and detect the ADP produced by adding 10 µL of the Transcreener ADP Detection Mix (containing ADP antibody and tracer, quenched with EDTA).
-
Final Incubation: Incubate the plate at room temperature for 60 minutes.
-
Data Acquisition: Read the fluorescence polarization on a plate reader.
-
Data Analysis: Convert FP values to the amount of ADP produced using a standard curve. Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.[17][18][19]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of viability after treatment with a WRN inhibitor.
Objective: To determine the GI50 of a WRN inhibitor in MSI-H and MSS cancer cell lines.
Materials:
-
MSI-H (e.g., SW48, HCT116) and MSS (e.g., SW620, HT29) cancer cell lines
-
Appropriate complete cell culture medium
-
Test inhibitor serially diluted in DMSO
-
384-well white, clear-bottom assay plates
-
CellTiter-Glo® 2.0 Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 384-well plates at a pre-determined optimal density (e.g., 500-1000 cells/well) in 40 µL of medium. Allow cells to adhere overnight at 37°C, 5% CO₂.
-
Compound Addition: Prepare a serial dilution of the test inhibitor in complete medium. Add 10 µL of the diluted compound to the appropriate wells. Ensure the final DMSO concentration is ≤ 0.1%. Include vehicle (DMSO) control wells.
-
Treatment Incubation: Incubate the plates for an extended period, typically 5 to 10 days, to allow for the full anti-proliferative effects of WRN inhibition to manifest. Change the medium with freshly diluted compound every 3-4 days.
-
Viability Measurement: At the end of the incubation period, equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.
-
Lysis: Add 25 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal. Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle (DMSO) control wells. Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
Conclusion and Future Outlook
The development of WRN inhibitors represents a promising new frontier in precision oncology, offering a targeted therapeutic strategy for MSI-high cancers, a patient population with significant unmet needs. Both allosteric and catalytic inhibitors have demonstrated the potential to exploit this synthetic lethal vulnerability effectively.
Allosteric inhibitors are currently the most advanced class, with several candidates in clinical trials. Their high specificity, derived from targeting less-conserved allosteric pockets, is a major advantage, potentially leading to fewer off-target effects compared to inhibitors targeting the highly conserved ATP-binding sites of kinases and helicases. The distinction between non-covalent and covalent allosteric inhibitors may also offer different pharmacological profiles regarding duration of action and potential for resistance.
Catalytic, ATP-competitive inhibitors are in an earlier stage of development but offer a more traditional and well-understood approach to enzyme inhibition. While potentially facing challenges in achieving selectivity against other ATPases, successful identification of selective compounds like h6 and h15 proves the viability of this strategy.[6]
Ultimately, the clinical success of either class will depend on a balance of efficacy, safety, and the ability to overcome potential resistance mechanisms. Studies have already shown that on-target mutations in the WRN helicase domain can confer resistance to allosteric inhibitors. The head-to-head development of these distinct inhibitor classes will be invaluable, potentially providing multiple therapeutic options to combat MSI-H tumors and address acquired resistance, ultimately improving outcomes for patients.
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 6. Targeting ATP-binding site of WRN Helicase: Identification of novel inhibitors through pocket analysis and Molecular Dynamics-Enhanced virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 8. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. researchgate.net [researchgate.net]
Validating the Biomarker Strategy for HRO761 Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biomarker strategy for HRO761, a first-in-class oral inhibitor of Werner syndrome RecQ helicase (WRN). This compound's clinical development is centered on a synthetic lethality approach, targeting tumors with microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) status. Here, we compare the preclinical and emerging clinical data supporting this compound's biomarker strategy with established and developing biomarker approaches for other targeted cancer therapies, namely PARP inhibitors and ATR inhibitors.
Executive Summary
This compound's biomarker strategy of selecting for MSI-H/dMMR tumors is strongly supported by preclinical data demonstrating potent and selective anti-tumor activity in models with this genetic background.[1][2][3][4][5] This is further corroborated by early clinical findings from the NCT05838768 trial, which show encouraging signs of durable antitumor activity in a heavily pretreated patient population with MSI-H/dMMR advanced solid tumors. When compared to the biomarker strategies for PARP inhibitors (targeting homologous recombination repair deficiencies like BRCA1/2 mutations) and ATR inhibitors (targeting tumors with alterations in genes like ATM), the MSI-H/dMMR biomarker for this compound represents a focused and mechanistically sound approach to patient selection in the landscape of synthetic lethality-based cancer therapeutics.
This compound: A Targeted Approach for MSI-H/dMMR Cancers
This compound is an allosteric inhibitor that locks the WRN helicase in an inactive conformation.[3][4][5] In cancer cells with a deficient DNA mismatch repair system, which leads to microsatellite instability, the WRN helicase becomes essential for survival. By inhibiting WRN, this compound induces synthetic lethality, leading to DNA damage and selective tumor cell death in MSI-H cancers, while sparing microsatellite-stable (MSS) cells.[3][4][5]
Preclinical Validation of the this compound Biomarker Strategy
In Vitro Cellular Activity:
| Cell Line | MSI Status | This compound GI50 | Reference Compound (e.g., Topoisomerase Inhibitor) GI50 |
| SW48 | MSI-H | ~40 nM | Varies |
| HCT116 | MSI-H | 50-1,000 nM range | Varies |
| MSS Cell Lines | MSS | No significant effect | Varies |
In Vivo Xenograft Models:
| Model Type | MSI Status | This compound Treatment Effect |
| Cell-Derived Xenograft (SW48) | MSI-H | Dose-dependent tumor stasis at 20 mg/kg; 75-90% tumor regression at higher doses.[1] |
| Patient-Derived Xenograft (PDX) Panel | MSI-H | Disease control rate of approximately 70% (35% stable disease, 30% partial response, 9% complete response).[1] |
Clinical Validation: NCT05838768 Interim Analysis
Interim results from the Phase I/Ib clinical trial (NCT05838768) of this compound in patients with MSI-H/dMMR advanced solid tumors who have progressed on prior therapies have shown a favorable safety profile and encouraging signs of durable antitumor activity.[6] These early clinical data provide initial validation for the MSI-H/dMMR biomarker strategy in the patient population.
Comparative Analysis of Biomarker Strategies
This section compares the biomarker-driven approach of this compound with that of PARP inhibitors and ATR inhibitors, two other classes of drugs that exploit synthetic lethality in the context of DNA damage repair pathways.
| Therapeutic Agent Class | Biomarker Strategy | Underlying Principle | Representative Clinical Efficacy (Objective Response Rate) |
| WRN Inhibitor (this compound) | MSI-H / dMMR | Synthetic lethality due to reliance on WRN helicase for survival in the context of deficient mismatch repair. | Emerging data from Phase I/Ib trial shows durable antitumor activity.[6] |
| PARP Inhibitors (e.g., Olaparib, Rucaparib) | Germline or somatic mutations in homologous recombination repair (HRR) genes (e.g., BRCA1, BRCA2). | Synthetic lethality due to the inability to repair double-strand breaks induced by PARP inhibition in HRR-deficient cells. | Varies by tumor type and line of therapy. For example, in BRCA-mutant metastatic breast cancer, ORR is ~60%.[7] In mCRPC with BRCA1/2 mutations, ORR is ~58-83%. |
| ATR Inhibitors (e.g., Ceralasertib, Berzosertib) | Loss-of-function mutations in DNA damage response genes, particularly ATM. | Synthetic lethality due to reliance on the ATR pathway for managing replication stress, which is heightened in ATM-deficient cells. | Early clinical trials show promising antitumor activity in patients with ATM-deficient tumors.[8][9][10] |
Experimental Protocols
Determination of Microsatellite Instability (MSI) Status
A. Polymerase Chain Reaction (PCR)-Based Assay
-
Principle: This method directly assesses the length of microsatellite repeats in tumor and matched normal DNA. Changes in the length of these repeats in the tumor DNA indicate instability.
-
Protocol:
-
DNA Extraction: Isolate genomic DNA from both formalin-fixed paraffin-embedded (FFPE) tumor tissue and a matched normal sample (e.g., blood or adjacent normal tissue).
-
PCR Amplification: Amplify a panel of microsatellite markers using fluorescently labeled primers. A commonly used panel is the Bethesda panel, which includes two mononucleotide (BAT-25, BAT-26) and three dinucleotide repeats. More recent panels often focus on five mononucleotide repeats for higher specificity.
-
Fragment Analysis: Separate the amplified PCR products by size using capillary electrophoresis.
-
Data Analysis: Compare the electrophoretic profiles of the tumor and normal samples. The appearance of novel alleles (shifts in fragment size) in the tumor sample for two or more of the five markers indicates an MSI-High (MSI-H) status.[4]
-
B. Immunohistochemistry (IHC) for Mismatch Repair (MMR) Proteins
-
Principle: This method indirectly assesses MSI status by detecting the presence or absence of the four key MMR proteins: MLH1, MSH2, MSH6, and PMS2. Loss of one or more of these proteins is indicative of a deficient MMR system (dMMR).
-
Protocol:
-
Tissue Preparation: Use 4-5 µm thick sections from FFPE tumor blocks.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a validated buffer (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 9.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a serum-based blocking buffer.
-
Primary Antibody Incubation: Incubate sections with primary antibodies specific for MLH1, MSH2, MSH6, and PMS2 according to the manufacturer's recommended dilution and incubation time.
-
Detection: Use a polymer-based detection system with a chromogen (e.g., DAB) to visualize the antibody-antigen complexes.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Interpretation: Assess the nuclear staining of tumor cells. The absence of nuclear staining for one or more MMR proteins, in the presence of positive internal controls (staining in normal adjacent tissue or stromal cells), indicates dMMR.
-
Detection of Homologous Recombination Repair (HRR) Gene Mutations
-
Principle: Next-generation sequencing (NGS) is the standard method for identifying germline and somatic mutations in a panel of HRR genes, including BRCA1, BRCA2, PALB2, and others.
-
Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from either a blood sample (for germline mutations) or FFPE tumor tissue (for somatic mutations).
-
Library Preparation: Prepare a DNA library for sequencing. This involves fragmenting the DNA, adding adapters, and amplifying the library. For targeted sequencing, specific gene regions are enriched using capture probes.
-
Next-Generation Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Bioinformatic Analysis: Align the sequencing reads to a reference human genome. Identify genetic variants (single nucleotide variants, insertions, deletions) within the targeted HRR genes.
-
Variant Annotation and Classification: Annotate the identified variants and classify them as pathogenic, likely pathogenic, variant of uncertain significance, likely benign, or benign according to established guidelines.
-
Pharmacodynamic Biomarker Assessment for ATR Inhibitors: pChk1 (Ser345) Immunohistochemistry
-
Principle: ATR inhibitors block the phosphorylation of downstream targets like Chk1. A decrease in phosphorylated Chk1 (pChk1) at Ser345 in tumor tissue after treatment can serve as a pharmacodynamic biomarker of target engagement.
-
Protocol:
-
Tissue Biopsy: Obtain pre- and on-treatment tumor biopsies.
-
Tissue Fixation and Embedding: Fix biopsies in 10% neutral buffered formalin and embed in paraffin.
-
IHC Staining:
-
Follow the general IHC protocol for FFPE sections as described in section 1B.
-
Primary Antibody: Use a validated primary antibody specific for pChk1 (Ser345).
-
Optimization: The optimal antibody concentration, antigen retrieval method, and incubation times should be thoroughly validated.
-
-
Image Analysis: Quantify the intensity and percentage of pChk1-positive tumor cells in pre- and on-treatment biopsies. A significant reduction in pChk1 staining in the on-treatment sample indicates effective ATR inhibition.
-
Visualizing the Pathways and Workflows
Caption: this compound mechanism of action in MSI-H cancer cells.
Caption: Workflow for MSI-H/dMMR biomarker testing.
References
- 1. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. vjoncology.com [vjoncology.com]
- 9. mdpi.com [mdpi.com]
- 10. hematologyandoncology.net [hematologyandoncology.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for HRO761
For laboratory professionals engaged in drug development and research, the proper handling and disposal of investigational compounds like HRO761 is a critical component of laboratory safety and regulatory compliance. This compound is identified as a potent and selective allosteric inhibitor of the Werner syndrome ATP-dependent helicase (WRN), with potential antineoplastic activity, highlighting the need for careful management of its waste stream.[1][2][3][4]
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₃₁H₃₁ClF₃N₉O₅ |
| Molecular Weight | 702.09 g/mol [2] |
| CAS Number | 2869954-34-5[2] |
| Appearance | Solid[2] |
| Solubility | Soluble in DMSO up to 100 mg/mL[3][5] |
| Storage (Solid Powder) | -20°C for 12 months; 4°C for 6 months[2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[5][6] |
| Synonyms | HRO-761, Werner syndrome RecQ helicase-IN-1[2][4][6] |
Disposal Protocol for this compound Waste
As a potent bioactive compound, this compound and any materials contaminated with it should be treated as hazardous chemical waste. Disposal must adhere to local, state, and federal regulations, as well as institutional policies. The following is a general experimental protocol for the disposal of this compound waste.
Objective: To safely collect, store, and dispose of this compound waste in accordance with hazardous waste management best practices.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, clearly labeled.
-
Waste labels compliant with institutional and regulatory standards.
-
Secondary containment for waste container.
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous trash or other waste streams like radioactive or biological waste.[7]
-
Collect different forms of this compound waste (e.g., solid, liquid) in separate, compatible containers.
-
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as pipette tips, tubes, and gloves, in a designated, puncture-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect solutions containing this compound, including stock solutions and experimental media, in a sealable, chemical-resistant container. If dissolved in a solvent like DMSO, the waste should be managed as both a chemical and solvent waste.
-
Ensure all containers are in good condition and compatible with the waste they are holding.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: N-[2-chloro-4-(trifluoromethyl)phenyl]-2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-7-oxo-[1][2][3]triazolo[1,5-a]pyrimidin-4-yl]acetamide, and the common name "this compound."[1]
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Chemical Hazard").
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Use secondary containment to prevent spills.
-
Store in a well-ventilated area. Do not store flammables with oxidizers or acids with caustics.[7]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[7] Evaporation of chemical waste is not an acceptable disposal method.[7]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. Hro-761 | C31H31ClF3N9O5 | CID 166140536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | WRN inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | 2869954-34-5 | Data Sheet | BioChemPartner [biochempartner.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nswai.org [nswai.org]
Essential Safety and Logistical Information for Handling HRO761
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of HRO761, a potent and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN).[1][2] Given its potential antineoplastic activity and its mechanism of inducing double-stranded DNA breaks, this compound should be handled with the utmost care as a hazardous compound in a laboratory setting.[3][4] Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The proper use of Personal Protective Equipment (PPE) is the primary defense against exposure to hazardous research compounds like this compound. The following table outlines the recommended PPE for various procedures involving this compound.
| Procedure | Recommended Personal Protective Equipment |
| Receiving and Unpacking | Chemical-resistant gloves (tested to ASTM D6978 standard) |
| Weighing and Aliquoting (Solid Form) | Double chemical-resistant gloves, disposable gown, safety glasses with side shields or goggles, and a fit-tested N95 (or higher) respirator within a certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Double chemical-resistant gloves, disposable gown, and safety glasses with side shields or goggles. All manipulations should be performed in a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Chemical-resistant gloves, lab coat or disposable gown, and safety glasses. Work should be conducted in a Class II Biological Safety Cabinet (BSC). |
| Spill Cleanup | Double chemical-resistant gloves, disposable gown, safety goggles, shoe covers, and a fit-tested N95 (or higher) respirator. |
| Waste Disposal | Double chemical-resistant gloves and a disposable gown. |
Note: All disposable PPE should be removed and discarded as hazardous waste before leaving the laboratory. Reusable PPE must be decontaminated after each use.
Operational Plan: Step-by-Step Handling Protocol
This protocol details the essential steps for the safe handling of this compound in a laboratory environment.
-
Preparation and Precaution:
-
Before handling this compound, ensure you are fully trained on your institution's chemical hygiene plan and have read all available safety information.
-
Verify that a properly functioning and certified chemical fume hood or other appropriate containment device is available.
-
Locate the nearest safety shower, eyewash station, and spill kit before beginning work.
-
-
Donning PPE:
-
Perform thorough hand hygiene.
-
Don a disposable gown, ensuring it is fully fastened.
-
Don the inner pair of chemical-resistant gloves.
-
Don the outer pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
Don safety glasses with side shields or goggles.
-
If handling the solid form outside of a containment hood, don a fit-tested N95 or higher respirator.
-
-
Handling and Preparation of Solutions:
-
Solid this compound: All weighing and aliquoting of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles. Use anti-static weigh paper and tools.
-
Solution Preparation: this compound is soluble in DMSO.[1][5] Prepare stock solutions in a chemical fume hood. Use luer-lock syringes and needles to prevent accidental disconnection.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
Remove the gown and dispose of it.
-
Remove safety glasses or goggles and decontaminate them if necessary.
-
Remove the inner pair of gloves and dispose of them.
-
Perform thorough hand hygiene with soap and water.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to personnel.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, weigh paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a sealed, leak-proof hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate cleaning agent. The cleaning materials should then be disposed of as hazardous waste.
Follow all institutional, local, and national regulations for hazardous waste disposal.
Experimental Protocol: Representative Cell Viability Assay
This protocol provides a general methodology for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Culture:
-
Culture microsatellite instability (MSI) and microsatellite stable (MSS) cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture media from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).
-
Remove the overnight culture media from the cells and replace it with media containing the various concentrations of this compound or vehicle control (media with DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Follow the manufacturer's instructions for the chosen assay. This typically involves adding a reagent to the wells, incubating for a short period, and then measuring the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the signal from the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration that causes 50% growth inhibition).
-
Visualizations
Caption: Mechanism of this compound action leading to cell cycle arrest and apoptosis.
Caption: General laboratory workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
